GSK1016790A
描述
CHEMBL4461515 is a Unknown drug.
Structure
3D Structure
属性
IUPAC Name |
N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYQPSHHYIAUFO-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCN(CC1)C(=O)[C@H](CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635248 | |
| Record name | GSK1016790A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-85-1 | |
| Record name | GSK 10116790A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK1016790A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Agonist GSK1016790A: A Deep Dive into its Mechanism of Action on TRPV4 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. We will explore its molecular interactions, downstream signaling cascades, and the cellular consequences of TRPV4 activation by this small molecule. This document synthesizes key findings from peer-reviewed literature, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways using the DOT language for graph visualization.
Core Mechanism of Action: Direct Activation and Cation Influx
This compound acts as a direct agonist of the TRPV4 channel, a non-selective cation channel permeable to Ca²⁺.[1] Its binding induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, most notably Ca²⁺, into the cell.[2] This rapid increase in intracellular calcium concentration ([Ca²⁺]i) is the primary initiating event for the diverse downstream signaling pathways.[3] The activation is specific to TRPV4, as demonstrated by the lack of response in cells not expressing the channel and the abolition of the effect by TRPV4 antagonists like HC067047 and Ruthenium Red.[3][4]
Quantitative Potency and Efficacy
This compound is characterized by its high potency, with EC50 values in the nanomolar range across various cell types. This makes it a valuable tool for studying TRPV4 function both in vitro and in vivo.[3][5]
| Parameter | Cell Type | Species | Value | Reference |
| EC50 for Ca²⁺ Influx | HEK cells expressing TRPV4 | Human | 2.1 nM | [6] |
| HEK cells expressing TRPV4 | Mouse | 18 nM | [6] | |
| HeLa cells expressing TRPV4 | Human | 3.3 nM | [4] | |
| Choroid plexus epithelial cells | Not Specified | 34 nM | [6] | |
| EC50 for Cytoplasmic Aggregation | HEK293 cells expressing TRPV4-Venus | Not Specified | 31 nM | [7] |
Signaling Pathways Activated by this compound
The initial Ca²⁺ influx triggered by this compound binding to TRPV4 initiates a cascade of intracellular signaling events. These pathways are cell-type dependent and can lead to various physiological responses.
Regulation of TRPV4 Channel Trafficking and Desensitization
Prolonged exposure to this compound leads to a dynamic regulation of TRPV4 channel expression at the plasma membrane. This process involves channel internalization and subsequent trafficking, ultimately resulting in a desensitization of the cellular response.
The activation of TRPV4 by this compound leads to an increase in intracellular Ca²⁺, which in turn activates Phospholipase C (PLC). Activated PLC likely contributes to the activation of Protein Kinase C (PKC) and Phosphoinositide 3-Kinase (PI3K). These kinases, along with the small GTPase RhoA, are crucial for the endocytosis of TRPV4 channels, leading to their translocation to recycling endosomes.[3][7][8] This internalization process contributes to the partial desensitization of the channel.[4][9]
Endothelial Nitric Oxide Synthase (eNOS) Activation
In endothelial cells, this compound-mediated TRPV4 activation plays a role in vasodilation by stimulating the production of nitric oxide (NO).
The influx of Ca²⁺ upon this compound binding to TRPV4 leads to the activation of downstream kinases, including Akt and AMP-activated protein kinase (AMPK). These kinases then phosphorylate and activate endothelial nitric oxide synthase (eNOS), which in turn catalyzes the production of nitric oxide (NO) from L-arginine.[10] NO then acts as a vasodilator.
Experimental Protocols
The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound on TRPV4 channels.
Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) upon stimulation with this compound.
-
Cell Lines: HEK293 cells stably expressing TRPV4, Human Umbilical Vein Endothelial Cells (HUVECs), or HeLa cells transiently transfected with TRPV4.[3][4]
-
Methodology:
-
Cells are seeded onto glass coverslips or appropriate imaging plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
-
After loading, cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
-
Baseline fluorescence is recorded using a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging setup (for Fluo-4).
-
This compound is added to the cells at various concentrations, and the change in fluorescence intensity is recorded over time.
-
The fluorescence ratio (e.g., 340/380 nm for Fura-2) or intensity is converted to [Ca²⁺]i using appropriate calibration methods.[5]
-
-
Controls: Non-transfected cells or cells treated with a TRPV4 antagonist (e.g., HC067047) prior to this compound application are used as negative controls.[3][5]
Whole-Cell Patch Clamp Electrophysiology
-
Objective: To directly measure the ion currents flowing through TRPV4 channels upon activation by this compound.
-
Cell Lines: HeLa cells transiently transfected with TRPV4 or HEK-293 cells over-expressing TRPV4.[1][4]
-
Methodology:
-
Cells are grown on coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
The recording chamber is perfused with an extracellular solution.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.
-
A giga-ohm seal is formed between the micropipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current across the cell membrane.
-
The membrane potential is held at a specific voltage (e.g., -60 mV), and current-voltage (I-V) relationships are determined by applying voltage ramps or steps.
-
This compound is applied to the cell via the perfusion system, and the resulting change in membrane current is recorded.[1]
-
-
Data Analysis: The amplitude and characteristics of the this compound-evoked currents are analyzed to determine the properties of TRPV4 channel activation.
Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Objective: To study protein-protein interactions, such as TRPV4 channel oligomerization or its interaction with trafficking proteins (e.g., Rab11, Kras), in response to this compound.[3]
-
Methodology:
-
HEK293 cells are co-transfected with plasmids encoding TRPV4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a potential interacting partner fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).
-
Transfected cells are plated in a white-walled, clear-bottom microplate.
-
The BRET substrate (e.g., coelenterazine h) is added to the cells.
-
The luminescence emission from the donor (e.g., at 485 nm) and the acceptor (e.g., at 530 nm) is measured using a microplate reader.
-
This compound is added, and BRET measurements are taken over time to monitor changes in protein-protein interactions.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates a closer proximity between the donor and acceptor-tagged proteins.[5]
Total Internal Reflection Fluorescence (TIRF) Microscopy
-
Objective: To visualize and quantify the dynamics of TRPV4 channels at the plasma membrane, including vesicular fusion events and changes in channel density, upon stimulation with this compound.[3]
-
Cell Lines: HUVECs or HEK293 cells stably expressing fluorescently tagged TRPV4 (e.g., TRPV4-Venus).
-
Methodology:
-
Cells are cultured on high-refractive-index glass coverslips.
-
A laser beam is directed at the coverslip-cell interface at a specific angle (the critical angle) to generate an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.
-
Images of the fluorescently tagged TRPV4 channels at the plasma membrane are acquired at a high frame rate using an EMCCD camera.
-
This compound is added, and the changes in fluorescence intensity and the behavior of individual fluorescent spots (representing single or clustered channels/vesicles) are recorded over time.
-
-
Data Analysis: Image analysis software is used to quantify changes in the density of TRPV4 at the plasma membrane and to analyze the dynamics of vesicular trafficking events.[3]
Summary and Conclusion
This compound is a powerful pharmacological tool for probing the function of TRPV4 channels. Its high potency and selectivity allow for the precise activation of this channel, leading to a primary influx of Ca²⁺ that triggers a variety of downstream signaling pathways. These pathways, involving key cellular regulators like PKC, PI3K, RhoA, and eNOS, ultimately dictate the physiological response, which can range from vasodilation to the dynamic regulation of the channel's own presence at the cell surface. The experimental methodologies outlined herein provide a robust framework for researchers to further investigate the multifaceted roles of TRPV4 in health and disease. Understanding the detailed mechanism of action of this compound is crucial for its application in basic research and for the development of novel therapeutics targeting the TRPV4 channel.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 7. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 8. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of GSK1016790A: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1016790A is a potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a non-selective cation channel involved in a myriad of physiological processes.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, key quantitative data from various in vitro and in vivo studies, experimental protocols for its characterization, and the intricate signaling pathways it modulates.
Mechanism of Action
This compound functions as a direct activator of the TRPV4 ion channel.[2][5][10] This activation leads to a conformational change in the channel, resulting in the influx of cations, most notably calcium (Ca²⁺), into the cell.[1][2][3][4][5] This influx of calcium serves as a second messenger, initiating a cascade of downstream signaling events that ultimately mediate the diverse physiological and pathological effects attributed to TRPV4 activation.[1][11] The specificity of this compound for TRPV4 has been demonstrated, with no significant activity observed at other TRP channels such as TRPM8 and TRPA1 at concentrations up to 20 μM.
Quantitative Data
The potency of this compound has been quantified across various cell types and experimental systems. The following tables summarize the key efficacy (EC₅₀) values reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Species | Assay | EC₅₀ (nM) | Reference |
| HEK293 cells expressing hTRPV4 | Human | Ca²⁺ influx | 2.1 | [2][4] |
| HEK293 cells expressing mTRPV4 | Mouse | Ca²⁺ influx | 18 | [2][5] |
| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 | [2][5] |
| HeLa cells expressing TRPV4 | Human | Ca²⁺ influx | 3.3 | [12] |
| HEK293 cells (TRPV4 aggregation) | Human | BRET assay | 31 | [1] |
Signaling Pathways
Activation of TRPV4 by this compound triggers a complex network of intracellular signaling pathways. These pathways are integral to the cellular responses observed upon agonist stimulation.
Calcium-Dependent Signaling
The primary event following this compound binding is a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i).[1][13] This elevation in [Ca²⁺]i is a critical node for the activation of numerous downstream effectors.
Regulation of Vascular Tone
In endothelial cells, this compound-mediated TRPV4 activation leads to vasodilation. This process involves the activation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK).
Channel Trafficking and Desensitization
Prolonged exposure to this compound induces TRPV4 channel internalization and desensitization, a process regulated by several signaling molecules, including PI3K, PKC, and RhoA.[1][14]
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the pharmacological effects of this compound.
Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration in response to this compound.
Workflow:
Solutions:
-
Hanks' Balanced Salt Solution (HBSS): 140 mmol/L NaCl, 5 mmol/L KCl, 10 mmol/L HEPES, 11 mmol/L D-glucose, 1 mmol/L MgCl₂, 2 mmol/L CaCl₂, and 2 mmol/L probenecid, adjusted to pH 7.4.[1][14]
-
Calcium-Free HBSS: Same as above, but CaCl₂ is replaced with 2 mmol/L EGTA.[1][14]
-
Loading Buffer: Fura-2 AM (2.5 μM) with pluronic acid (0.01% w/v) in HBSS.[1][14]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in response to this compound.
Workflow:
Solutions:
-
Extracellular Solution (Ca²⁺-containing): 136 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3 mM NaHCO₃, 2 mM CaCl₂, 5 mM glucose, and 10 mM HEPES (pH 7.4, 300 mOsm).[10]
-
Extracellular Solution (Ca²⁺-free): 145 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, and 1 mM EGTA (pH 7.4, 300 mOsm).[10]
-
Pipette Internal Solution: 20 mM CsCl, 100 mM Cs aspartate, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, and 0.1 mM Na-GTP (pH 7.2, 290 mOsm).[10]
Conclusion
This compound is an invaluable pharmacological tool for the study of TRPV4 biology. Its high potency and selectivity allow for the precise interrogation of TRPV4 function in a wide range of physiological and pathophysiological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of targeting the TRPV4 ion channel.
References
- 1. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MilliporeSigma Calbiochem TRPV4 Agonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 5. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. [PDF] The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels | Semantic Scholar [semanticscholar.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 11. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
GSK1016790A: A Comprehensive Technical Guide for the Selective Activation of TRPV4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes associated signaling pathways.
Introduction to this compound
This compound is a small molecule compound that has emerged as a critical tool for studying the physiological and pathological roles of the TRPV4 channel.[1] TRPV4 is a non-selective cation channel, permeable to Ca²⁺, and is implicated in a wide array of cellular processes, including mechanosensation, osmosensation, and temperature sensing.[2][3] this compound's high potency and selectivity make it an invaluable pharmacological probe for elucidating the function of TRPV4 in various tissues and disease models.[1][4]
Chemical Properties:
| Property | Value |
| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[1] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂[5][6] |
| Molar Mass | 655.61 g·mol⁻¹[1][5] |
| CAS Number | 942206-85-1[4][5] |
Mechanism of Action
This compound acts as a direct agonist of the TRPV4 channel.[4] Binding of this compound to the channel induces a conformational change, leading to channel opening and subsequent influx of cations, most notably Ca²⁺.[2][4] This increase in intracellular calcium concentration ([Ca²⁺]i) triggers a cascade of downstream signaling events.[7] Studies have shown that this compound-induced activation of TRPV4 can lead to a rapid but partial desensitization of the channel and a downregulation of its expression on the plasma membrane.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Potency of this compound
| Cell Type | Assay | Endpoint | EC₅₀ Value | Reference(s) |
| HEK cells expressing mouse TRPV4 | Ca²⁺ influx | 18 nM | [4][9] | |
| HEK cells expressing human TRPV4 | Ca²⁺ influx | 2.1 nM | [4][9] | |
| Primary human endothelial cells | Whole-cell event frequency | 26.9 nM | [10] | |
| HEK293-TRPV4 cells | Cytoplasmic aggregation of TRPV4 | 31 nM | [11] | |
| Mouse ventricular myocytes | Action potential duration at 90% repolarization (APD₉₀) | ~300 nM | [12] |
Table 2: In Vivo Effects of this compound
| Animal Model | Administration Route | Dose | Observed Effect | Reference(s) |
| Mice | Intraperitoneal (i.p.) | 0.001-0.1 mg/kg | Dose-dependent inhibition of whole gut transit time | [4] |
| Rats | Intravenous (i.v.) | 2-10 µg/kg | Dose-related decreases in pulmonary and systemic arterial pressure | [13] |
| Rats | Intravenous (i.v.) | 12 µg/kg | Cardiovascular collapse | [13] |
| Mice (Intracerebral Hemorrhage model) | Attenuated neurological and motor deficits | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.
Intracellular Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-TRPV4, HeLa-TRPV4, or primary endothelial cells)[2][11]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[2]
-
Ca²⁺-containing extracellular solution (e.g., 136 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3 mM NaHCO₃, 2 mM CaCl₂, 5 mM glucose, and 10 mM HEPES, pH 7.4)[2]
-
Ca²⁺-free extracellular solution (as above, but with 1 mM EGTA and no CaCl₂)[2]
-
This compound stock solution (in DMSO)[4]
-
Fluorescence microscope equipped for ratiometric imaging[2]
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Load the cells with Fura-2 AM according to the manufacturer's instructions.
-
Wash the cells with the Ca²⁺-containing extracellular solution.
-
Mount the coverslip on the microscope stage and perfuse with the Ca²⁺-containing solution.
-
Establish a baseline fluorescence recording.
-
Apply this compound at the desired concentration by adding it to the perfusion solution.
-
Record the change in fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) over time.[2]
-
To confirm the signal is due to extracellular Ca²⁺ influx, repeat the experiment in Ca²⁺-free extracellular solution.[2]
-
Intracellular Ca²⁺ concentration can be calculated from the fluorescence ratio using established calibration methods.[2]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through TRPV4 channels upon activation by this compound.
Materials:
-
Cells expressing TRPV4[2]
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Glass micropipettes
-
Extracellular solution (as described in 4.1)[2]
-
Pipette internal solution (e.g., 20 mM CsCl, 100 mM Cs aspartate, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, and 0.1 mM Na-GTP, pH 7.2)[2]
-
This compound stock solution
Procedure:
-
Prepare cells on a coverslip placed in a recording chamber on the microscope stage.
-
Fabricate micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -90 mV).[2]
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 msec) to determine the current-voltage (I-V) relationship.[2]
-
Perfuse the cell with a solution containing this compound.
-
Record the this compound-induced currents and changes in the I-V relationship. The characteristic outward rectification at positive voltages is indicative of TRPV4 currents.[2]
Cell Surface Biotinylation and Western Blotting
This protocol is used to quantify changes in the plasma membrane expression of TRPV4 following this compound treatment.
Materials:
-
Cells expressing TRPV4[11]
-
This compound
-
Sulfo-NHS-SS-Biotin
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody against TRPV4
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound for the desired time course.
-
Wash cells with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin on ice to label cell surface proteins.
-
Quench the biotinylation reaction.
-
Lyse the cells and collect the total protein lysate.
-
Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.
-
Elute the biotinylated proteins from the beads.
-
Separate the total lysate and the biotinylated protein fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary anti-TRPV4 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using chemiluminescence and quantify the band intensities to determine the relative amount of TRPV4 at the cell surface.
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRPV4 activation by this compound and a typical experimental workflow.
Caption: this compound activation of the TRPV4 signaling cascade.
Caption: Experimental workflow for intracellular calcium imaging.
Caption: Signaling pathway for this compound-induced TRPV4 downregulation.[11][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gsk 10116790A | C28H32Cl2N4O6S2 | CID 23630211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | TRPV4—A Missing Link Between Mechanosensation and Immunity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optical Recording Reveals Novel Properties of this compound-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transient receptor potential vanilloid 4 agonist this compound improves neurological outcomes after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of GSK1016790A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4] TRPV4 is a non-selective cation channel involved in a wide array of physiological processes, making it a significant target in drug discovery.[3][5] This technical guide provides an in-depth overview of in vitro studies utilizing this compound, focusing on quantitative data, detailed experimental protocols, and the associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative metrics from various in vitro studies involving this compound, providing a comparative overview of its potency and effects across different cellular contexts.
Table 1: Potency of this compound (EC50 Values)
| Cell Type | Species | Measured Effect | EC50 Value (nM) | Reference |
| HEK cells expressing hTRPV4 | Human | Ca2+ influx | 2.1 | [6][7][8] |
| HEK cells expressing mTRPV4 | Mouse | Ca2+ influx | 18 | [6][7][8] |
| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 | [6][7] |
Table 2: Cellular Responses to this compound Treatment
| Cell Type | Treatment Concentration & Duration | Measured Effect | Quantitative Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified, 20 min | Reduction in membrane expression of TRPV4 | 1.16 ± 0.30 fold decrease | [1][4] |
| HeLa cells expressing TRPV4-mVenus | 10 nM | Increase in intracellular Ca2+ concentration | Average increase of 267.5 ± 44.3 nM | [2][9] |
| U937-differentiated macrophages | 500 nM | Increase in iNOS relative fold-change | 1.5-fold increase | [10] |
| Mouse ventricular myocytes (trpv4+/+) | 10 nM, 50s | Increase in Action Potential Duration (APD90) | +3.3 ± 1.4% of control | [11] |
| Mouse ventricular myocytes (trpv4+/+) | 300 nM, 50s | Increase in Action Potential Duration (APD90) | +10.1 ± 2.4% of control | [11] |
| Mouse ventricular myocytes (trpv4+/+) | 500 nM, 50s | Increase in Action Potential Duration (APD90) | +18.8 ± 3.2% of control | [11] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature for studying the effects of this compound in vitro.
Intracellular Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) following the application of this compound.
-
Cell Preparation:
-
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for a specified time and temperature, typically 30-60 minutes at 37°C.
-
-
Imaging:
-
The coverslips are mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are continuously perfused with a physiological salt solution.
-
A baseline fluorescence is recorded before the application of this compound.
-
This compound is then added to the perfusion solution at the desired concentration.[10]
-
Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time.[12]
-
At the end of the experiment, ionomycin can be added as a positive control to elicit a maximal calcium response.[8]
-
-
Data Analysis:
-
The ratio of fluorescence intensities at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is calculated to determine the intracellular calcium concentration.
-
Cell Surface Biotinylation Assay
This assay is employed to quantify the amount of TRPV4 protein present on the plasma membrane.
-
Cell Treatment:
-
Biotinylation:
-
Cells are washed with ice-cold PBS and then incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.
-
-
Cell Lysis:
-
The biotinylation reaction is quenched, and the cells are lysed in a suitable lysis buffer.
-
-
Streptavidin Pulldown:
-
The cell lysate is incubated with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
-
Western Blotting:
-
The captured proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane.
-
The membrane is then probed with a primary antibody specific for TRPV4, followed by a secondary antibody.
-
The resulting bands are visualized and quantified to determine the relative amount of TRPV4 on the cell surface.[2][9][13]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to investigate protein-protein interactions in live cells, such as the interaction of TRPV4 with regulatory proteins.
-
Plasmid Construction and Transfection:
-
Cell Culture and Treatment:
-
Transfected cells are cultured for 24-48 hours to allow for protein expression.
-
Cells are then treated with this compound or a vehicle control.
-
-
BRET Measurement:
-
The luciferase substrate (e.g., coelenterazine h) is added to the cells.
-
The light emission from both the donor and acceptor molecules is measured using a luminometer capable of detecting both wavelengths simultaneously.
-
-
Data Analysis:
Signaling Pathways and Visualizations
This compound-induced activation of TRPV4 initiates a cascade of intracellular events. A key consequence is the endocytosis and downregulation of the TRPV4 channel from the plasma membrane. This process is dependent on calcium release from intracellular stores and is regulated by a signaling pathway involving PI3K, PKC, and RhoA.[1][3][4][12] Other downstream effects of TRPV4 activation include the phosphorylation of ERK1/2 and the production of nitric oxide (NO).[14]
Caption: Signaling pathway initiated by this compound activation of TRPV4.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 3. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 8. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulating TRPV4 Channel Activity in Pro-Inflammatory Macrophages within the 3D Tissue Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. ovid.com [ovid.com]
Technical Guide: Elucidating the Effects of GSK1016790A on Intracellular Calcium Levels
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1016790A is a potent and highly selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. As a non-selective cation channel, TRPV4 activation plays a critical role in calcium homeostasis by permitting the influx of extracellular Ca²⁺. This guide provides a comprehensive technical overview of the effects of this compound on intracellular calcium ([Ca²⁺]i) levels. It details the underlying signaling pathways, standardized experimental protocols for measuring calcium influx, and quantitative data from various cell systems. This document is intended to serve as a foundational resource for researchers investigating TRPV4 pharmacology and its downstream physiological consequences.
Introduction to this compound and TRPV4
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal, non-selective cation channel implicated in a wide array of physiological processes, including mechanosensation, thermosensation, and osmotic regulation. It is expressed in numerous tissues, including vascular endothelium, lung epithelia, chondrocytes, and neurons. Upon activation, TRPV4 allows the influx of cations, most notably Ca²⁺, which acts as a crucial second messenger to initiate diverse intracellular signaling cascades.
This compound has been identified as a specific and potent small-molecule agonist of TRPV4, demonstrating high efficacy at nanomolar concentrations. Its selectivity makes it an invaluable pharmacological tool for probing the function and regulation of the TRPV4 channel in both in vitro and in vivo models. Stimulation with this compound reliably induces a robust and rapid increase in intracellular Ca²⁺, providing a controlled method for studying TRPV4-dependent signaling pathways.
Core Signaling Pathway: this compound-Induced Calcium Influx
The primary mechanism by which this compound elevates intracellular calcium is through the direct activation of the TRPV4 channel located on the plasma membrane. The binding of this compound induces a conformational change in the TRPV4 protein, opening its pore and allowing the influx of Ca²⁺ down its electrochemical gradient from the extracellular space. This initial influx can also trigger further calcium release from intracellular stores like the endoplasmic reticulum, a process known as calcium-induced calcium release (CICR), amplifying the signal.
The activation of TRPV4 by this compound and the subsequent rise in [Ca²⁺]i is a transient event. Prolonged exposure leads to a partial desensitization of the channel and its eventual internalization from the plasma membrane via endocytosis, which serves as a negative feedback mechanism.
Quantitative Data on this compound-Induced Calcium Response
The potency of this compound is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration required to elicit 50% of the maximum calcium response. This value can vary depending on the cell type and the specific experimental conditions.
| Cell Type | Species | EC₅₀ (nM) | Measurement Method | Reference |
| HEK293 cells (expressing hTRPV4) | Human | 2.1 | Calcium Influx Assay | |
| HEK293 cells (expressing mTRPV4) | Mouse | 18 | Calcium Influx Assay | |
| HeLa cells (expressing hTRPV4) | Human | 3.3 | Calcium Imaging | |
| Choroid plexus epithelial cells | Not Specified | 34 | Calcium Influx Assay |
hTRPV4: human TRPV4; mTRPV4: mouse TRPV4
In HeLa cells transfected with TRPV4, stimulation with 10 nM this compound resulted in an average increase in intracellular calcium concentration of 267.5 ± 44.3 nM. The peak response is typically observed within the first few minutes of application.
Experimental Protocols
Measuring the change in intracellular calcium concentration upon stimulation with this compound is most commonly achieved using fluorescent calcium indicators. The following is a generalized protocol adaptable for use with adherent cell cultures in a 96-well plate format suitable for fluorometric plate readers.
General Workflow for Calcium Imaging
The experimental procedure follows a logical sequence from cell preparation to data acquisition and analysis.
Detailed Methodology: Fura-2 AM Ratiometric Assay
This protocol is based on methods described for HEK293 and HUVEC cells.
A. Materials and Reagents:
-
Cells: Adherent cells expressing TRPV4 (e.g., HEK293-TRPV4, HUVECs, HeLa-TRPV4).
-
Culture Medium: Standard growth medium appropriate for the cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM D-glucose, adjusted to pH 7.4.
-
Calcium-Free Buffer (for control experiments): HBSS with CaCl₂ replaced by 2 mM EGTA.
-
Calcium Indicator: Fura-2 AM (2.5 µM final concentration).
-
Pluronic F-127: 0.01% (w/v) to aid dye solubilization.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO), diluted to desired concentrations in HBSS.
-
Instrumentation: Fluorescence plate reader with dual excitation capabilities (e.g., FlexStation III) or confocal microscope.
B. Procedure:
-
Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate at a density that ensures a confluent monolayer (e.g., 80-90%) on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer by adding Fura-2 AM and Pluronic F-127 to the HBSS assay buffer.
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 50-100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing:
-
Aspirate the loading buffer.
-
Wash the cells gently two times with 100 µL of HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Measurement:
-
Place the plate into the fluorescence reader, pre-set to 37°C.
-
Measure the baseline fluorescence for 2-5 minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm, with emission collected at ~520 nm.
-
Add the desired concentration of this compound (e.g., 20 µL of a 6X stock) to the wells.
-
Immediately continue recording the fluorescence signal for an additional 10-30 minutes to capture the peak and subsequent plateau or decline of the calcium response.
-
-
Data Analysis:
-
The intracellular calcium concentration is proportional to the ratio of the fluorescence intensities from excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Calculate the 340/380 ratio for each time point.
-
Plot the ratio over time to visualize the calcium transient.
-
To determine EC₅₀, plot the peak response (maximum ratio minus baseline ratio) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response function.
-
Conclusion
This compound is an indispensable tool for the study of TRPV4 channels. Its potent and selective activation of the channel provides a reliable method for inducing and measuring intracellular calcium influx. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate TRPV4-mediated signaling in various physiological and pathological contexts. Careful consideration of cell-specific expression levels and downstream signaling components is essential for the accurate interpretation of experimental results.
The Discovery and Development of GSK1016790A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a wide array of physiological processes. This document provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of this compound. It is intended to serve as a technical guide for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Introduction
The Transient Receptor Potential (TRP) superfamily of ion channels plays a crucial role in sensory physiology, including thermosensation, mechanosensation, and osmosensation. Among these, the TRPV4 channel has emerged as a significant therapeutic target due to its widespread expression and involvement in various physiological and pathophysiological conditions, such as pain, inflammation, and vascular function.[1][2] The development of potent and selective pharmacological modulators of TRPV4 is essential for elucidating its functions and exploring its therapeutic potential. This compound was identified as a novel small molecule that potently and selectively activates the TRPV4 channel, serving as a critical tool for in vitro and in vivo studies.[3][4]
Discovery and Chemical Properties
This compound, chemically known as N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide, is a synthetic compound developed for its specific agonistic activity on the TRPV4 channel. Its discovery provided a tool with significantly higher potency compared to previously known agonists like 4α-phorbol 12,13-didecanoate (4α-PDD).[1]
Chemical Structure:
-
Molecular Formula: C28H32Cl2N4O6S2
-
Molecular Weight: 655.61 g/mol [5]
-
CAS Number: 942206-85-1
Mechanism of Action
This compound functions as a selective agonist of the TRPV4 channel.[3] Its binding to the channel leads to a conformational change that opens the non-selective cation pore, resulting in an influx of cations, most notably calcium (Ca2+), into the cell.[5][6] This influx of Ca2+ is a key initiating event that triggers a cascade of downstream cellular responses.
Signaling Pathways
The activation of TRPV4 by this compound initiates several downstream signaling pathways. A primary consequence of TRPV4 activation is the increase in intracellular calcium concentration ([Ca2+]i).[3] This elevation in [Ca2+]i can, in turn, activate a variety of calcium-dependent enzymes and signaling proteins, including Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K).[3] Furthermore, studies have shown that this compound-induced TRPV4 activation can lead to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS), partially through the AMP-activated protein kinase (AMPK) pathway.[7] The activation of TRPV4 has also been linked to the modulation of RhoA signaling pathways.[3]
Following activation by this compound, TRPV4 channels undergo a rapid partial desensitization and are subsequently internalized from the plasma membrane via endocytosis.[3][6] This process is dependent on Ca2+ and is controlled by PKC, PI3K, and RhoA signaling pathways.[3]
Quantitative Data
The potency and efficacy of this compound have been quantified in various cellular and animal models. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Potency of this compound
| Cell Type | Assay | Parameter | Value (nM) | Reference(s) |
| Human TRPV4 expressing HEK cells | Ca2+ influx | EC50 | 2.1 | [5][8][9] |
| Mouse TRPV4 expressing HEK cells | Ca2+ influx | EC50 | 18 | [5][8][9] |
| Choroid plexus epithelial cells | Not specified | EC50 | 34 | [5][10] |
| HeLa cells transiently expressing TRPV4 | Ca2+ imaging | EC50 | 3.3 | [6] |
| HEK293 T-REx cells stably expressing TRPV4 | Cytoplasmic aggregation | EC50 | 31 | [3][4] |
| Primary human endothelial cells | TIRFM | EC50 | 26.9 | [11] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Dosing (Intravenous) | Effect | Reference(s) |
| Rat | 2-10 µg/kg | Dose-dependent decrease in systemic arterial pressure | [12][13] |
| Rat | 12 µg/kg | Cardiovascular collapse | [12][13] |
| Animal Model | Dosing (Oral Gavage) | Effect | Reference(s) |
| Mice (C57BL/6) | 10 mg/kg/day for 3 days | Decreased leukocyte adhesion to TNF-α-inflamed endothelium | [7] |
| Mice (ApoE deficient) | Not specified | Reduced atherosclerotic plaque formation | [7][14] |
| Animal Model | Dosing (Intraperitoneal) | Effect | Reference(s) |
| Mice | 0.001-0.1 mg/kg | Dose-dependent inhibition of whole gut transit time | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the study of this compound.
Calcium Imaging
Calcium imaging is a fundamental technique to assess the activation of TRPV4 channels by this compound.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation.
Methodology:
-
Cell Culture: Cells (e.g., HEK293 cells stably expressing TRPV4, HUVECs, or HeLa cells transiently transfected with TRPV4) are cultured on glass coverslips or in multi-well plates.[3][6]
-
Dye Loading: Cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) and then incubated with a calcium-sensitive fluorescent dye such as Fura-2 AM (2.5 µM) or Fluo-4 AM (1 µM) in HBSS for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.[3][4] Pluronic acid is often included to aid in dye solubilization.[3]
-
Washing: The dye-containing solution is removed, and cells are washed with HBSS to remove any extracellular dye.
-
Baseline Measurement: The baseline fluorescence is recorded using a fluorescence microscope, a plate reader (like FlexStation III), or a confocal microscope.[3] For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is collected at ~510 nm. For Fluo-4, excitation is at ~488 nm and emission at ~520 nm.
-
Stimulation: this compound is added to the cells at the desired concentration.
-
Data Acquisition: Fluorescence is continuously recorded before, during, and after the addition of this compound.
-
Data Analysis: The change in [Ca2+]i is typically represented as the ratio of fluorescence at the two excitation wavelengths for Fura-2 (340/380) or as the change in fluorescence intensity relative to the baseline (F/F0) for Fluo-4.[4]
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp electrophysiology is used to directly measure the ion currents flowing through TRPV4 channels upon activation by this compound.
Objective: To record TRPV4-mediated whole-cell currents evoked by this compound.
Methodology:
-
Cell Preparation: HeLa cells transfected with a TRPV4-mVenus construct are used to identify expressing cells via epifluorescence.[6][15]
-
Recording Setup: Recordings are performed in the whole-cell configuration using an inverted microscope, a patch-clamp amplifier (e.g., EPC-10), and data acquisition software.[15]
-
Pipettes and Solutions: Patch electrodes are pulled from borosilicate glass micropipettes to a resistance of <2 MΩ.[6][15] The intracellular (pipette) and extracellular (bath) solutions are formulated with specific ionic compositions to isolate the currents of interest.
-
Seal Formation and Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Current Recording: Cells are voltage-clamped at a holding potential (e.g., -60 mV), and current responses to the application of this compound are recorded.
-
Data Analysis: The amplitude and kinetics of the evoked currents are analyzed to determine the dose-response relationship and other channel properties.
Cell Surface Biotinylation
This assay is used to quantify the expression of TRPV4 channels on the plasma membrane.
Objective: To determine the effect of this compound on the surface expression of TRPV4.
Methodology:
-
Cell Treatment: HUVECs or other suitable cells are treated with this compound (e.g., 100 nM) for a specific duration (e.g., 20 minutes).[3]
-
Biotinylation: Cells are washed with ice-cold PBS and then incubated with a membrane-impermeable biotinylating reagent (e.g., sulfo-NHS-SS-biotin) to label cell surface proteins.
-
Quenching: The biotinylation reaction is stopped by adding a quenching solution (e.g., glycine in PBS).
-
Cell Lysis: Cells are lysed, and the total protein concentration is determined.
-
Streptavidin Pulldown: An aliquot of the cell lysate is incubated with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
Western Blotting: The captured proteins are eluted from the beads and, along with an aliquot of the total cell lysate, are subjected to SDS-PAGE and Western blotting using an anti-TRPV4 antibody.
-
Quantification: The band intensities are quantified to determine the proportion of TRPV4 at the cell surface relative to the total TRPV4 expression.
In Vivo Animal Studies
Animal models are used to investigate the physiological and pathophysiological effects of this compound in a whole organism.
Objective: To assess the cardiovascular, neurological, or anti-inflammatory effects of this compound in vivo.
Methodology (Example: Cardiovascular Effects in Rats):
-
Animal Preparation: Anesthetized rats are instrumented with catheters in the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.[12] A thoracotomy may be performed for direct measurement of pulmonary arterial pressure.
-
Drug Administration: this compound is administered intravenously at various doses (e.g., 2-10 µg/kg).[12]
-
Hemodynamic Monitoring: Systemic arterial pressure, pulmonary arterial pressure, and cardiac output are continuously monitored.
-
Pharmacological Interventions: In some experiments, animals are pre-treated with inhibitors of specific pathways (e.g., the NOS inhibitor L-NAME) to investigate the mechanism of this compound's effects.[12]
-
Data Analysis: The changes in hemodynamic parameters from baseline are calculated and compared across different doses and treatment groups.
Therapeutic Potential and Applications
The potent and selective activation of TRPV4 by this compound has highlighted several potential therapeutic applications. Studies have shown that this compound can inhibit monocyte adhesion to endothelial cells and reduce atherosclerotic plaque formation in mouse models, suggesting a role in treating cardiovascular diseases.[7][14] Additionally, administration of this compound has been shown to improve neurological outcomes after intracerebral hemorrhage in mice.[16] However, systemic activation of TRPV4 can also lead to adverse effects such as vasodilation-induced vascular leakage and circulatory collapse at higher doses, which needs to be considered in therapeutic development.[5][10]
Conclusion
This compound is an invaluable pharmacological tool for the study of TRPV4 channel function. Its high potency and selectivity have enabled significant advances in our understanding of the physiological and pathophysiological roles of TRPV4. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further exploring the biology of TRPV4 and its potential as a therapeutic target. Future research will likely focus on leveraging the insights gained from studies with this compound to develop novel therapeutics with improved safety and efficacy profiles.
References
- 1. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 11. Optical Recording Reveals Novel Properties of this compound-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis | Semantic Scholar [semanticscholar.org]
- 15. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 16. Transient receptor potential vanilloid 4 agonist this compound improves neurological outcomes after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GSK1016790A in Vasodilation and Vascular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel highly expressed in vascular endothelial cells.[1] Activation of TRPV4 by this compound plays a critical role in modulating vascular tone, primarily through endothelium-dependent vasodilation. This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental findings related to the vascular effects of this compound. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Core Mechanism of Action: TRPV4 Channel Activation and Calcium Influx
This compound exerts its vascular effects by binding to and activating TRPV4 channels on the plasma membrane of endothelial cells. This activation leads to a rapid and sustained influx of extracellular calcium (Ca²⁺) into the endothelial cytoplasm.[2] The increase in intracellular calcium concentration ([Ca²⁺]i) is the pivotal event that initiates downstream signaling cascades, ultimately leading to vasodilation.[3][4] The specificity of this compound for TRPV4 has been confirmed in studies where its effects are absent in TRPV4-deficient mice and are blocked by selective TRPV4 antagonists like HC-067047.[5][6]
Quantitative Data on this compound-Induced Calcium Influx
| Cell Type | Agonist/Concentration | Measurement | Key Finding | Reference |
| Primary Human Endothelial Cells | This compound (100 nM) | Whole-cell Ca²⁺ event frequency (TIRFM) | Increase from 0.05 ± 0.01 Hz to 0.38 ± 0.10 Hz | [7] |
| Primary Human Endothelial Cells | This compound | EC₅₀ for Ca²⁺ event frequency | 26.9 nM | [7] |
| HEK293 cells expressing human TRPV4 | This compound | EC₅₀ for Ca²⁺ influx | 2.1 nM | [8] |
| HEK293 cells expressing mouse TRPV4 | This compound | EC₅₀ for Ca²⁺ influx | 18 nM | [8] |
| Mouse Mesenteric Artery Endothelial Cells | This compound (10 and 30 nmol/L) | Change in Fura-2 fluorescence ratio (F₃₄₀/F₃₈₀) | Concentration-dependent increase of 0.13 ± 0.02 and 0.28 ± 0.01, respectively | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (30 nM) | Cytosolic Ca²⁺ concentration | Robust and sustained increase, abolished in Ca²⁺-free medium | [2] |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | This compound (30 nM) | Cytosolic Ca²⁺ concentration | Robust and sustained increase, abolished in Ca²⁺-free medium | [2] |
Signaling Pathways in this compound-Induced Vasodilation
The elevation of endothelial [Ca²⁺]i by this compound triggers vasodilation through two primary, often complementary, pathways: the Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) pathway and the Endothelium-Derived Hyperpolarizing Factor (EDHF) pathway.
Nitric Oxide (NO) Pathway
The increase in intracellular Ca²⁺ activates endothelial Nitric Oxide Synthase (eNOS). Activated eNOS produces NO, a gaseous signaling molecule that diffuses to the underlying vascular smooth muscle cells. In smooth muscle cells, NO activates sGC, which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a decrease in intracellular Ca²⁺ in the smooth muscle cells and subsequent vasodilation.[9] The contribution of the NO pathway to this compound-induced relaxation is demonstrated by its significant inhibition by eNOS inhibitors like L-NAME.[5][10]
Endothelium-Derived Hyperpolarizing Factor (EDHF) Pathway
In many resistance arteries, the EDHF pathway is a major contributor to endothelium-dependent vasodilation.[11][12] this compound-induced Ca²⁺ influx activates small-conductance (SKCa) and intermediate-conductance (IKCa) calcium-activated potassium channels on the endothelial cell membrane.[13] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the adjacent vascular smooth muscle cells, likely through myoendothelial gap junctions, leading to their hyperpolarization and relaxation.[11] The involvement of this pathway is confirmed by the attenuation of this compound-induced vasodilation in the presence of SKCa and IKCa blockers like apamin and TRAM-34, respectively.[5]
Signaling Pathway Diagram
Caption: this compound-induced vasodilation signaling cascade.
Quantitative Effects on Vascular Tone and Blood Pressure
This compound induces potent, concentration-dependent relaxation in various isolated arteries. In vivo, it leads to a decrease in systemic and pulmonary vascular resistance, resulting in a reduction in blood pressure.
Quantitative Data on Vasodilation and Hemodynamic Effects
| Preparation | Species | Agonist/Dose | Effect | Key Finding | Reference |
| Rat Pulmonary Artery | Rat | This compound | Relaxation (Emax) | 88.6 ± 5.5% | [5] |
| Rat Pulmonary Artery | Rat | This compound | pD₂ | 8.7 ± 0.2 | [5] |
| Mouse Mesenteric Artery | Mouse (WT) | This compound (100 nM) | Dilation | 67.3 ± 14.2% | [14] |
| Intact-chest Rat | Rat | This compound (2-10 µg/kg IV) | Systemic Vascular Resistance | Dose-dependent decrease (8-69%) | [10] |
| Intact-chest Rat (with high pulmonary tone) | Rat | This compound (2-10 µg/kg IV) | Pulmonary Vascular Resistance | Dose-dependent decrease (18-36%) | [10] |
| Hypertensive Rat (SHRSP) | Rat | This compound | Relaxation | Absent | [12][15] |
| Human Adipose Arterioles | Human | This compound (10-100 nM) | Dilation | Significantly reduced by NOX4 inhibitor | [16] |
| Human Coronary Arterioles | Human | This compound (10-100 nM) | Dilation | Significantly reduced by NOX4 inhibitor | [16] |
Experimental Protocols
Isometric Tension Myography for Vascular Reactivity
This protocol is used to assess the contractile and relaxant responses of isolated blood vessels.
-
Vessel Isolation and Preparation:
-
Euthanize the animal model (e.g., rat, mouse) according to approved ethical protocols.
-
Carefully dissect the desired artery (e.g., mesenteric, pulmonary, aorta) in cold, oxygenated physiological salt solution (PSS).
-
Remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.
-
-
Mounting and Equilibration:
-
Mount the arterial rings on two stainless-steel wires in an organ bath filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
One wire is fixed, and the other is connected to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g, depending on the vessel).
-
-
Viability and Pre-contraction:
-
Assess the viability of the rings by contracting them with a high potassium solution (e.g., 60 mM KCl).
-
After washing and returning to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U-46619).
-
-
This compound-induced Relaxation:
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
In inhibitor studies, pre-incubate the rings with the inhibitor (e.g., L-NAME, HC-067047) for a specified time before pre-contraction.
-
Intracellular Calcium Imaging with Fura-2
This method allows for the ratiometric measurement of intracellular calcium concentrations in endothelial cells.
-
Cell/Tissue Preparation:
-
For cultured endothelial cells: Plate cells on glass coverslips.
-
For intact arteries: Prepare en face preparations of the artery by cutting it open longitudinally and pinning it with the endothelium facing upwards.
-
-
Fura-2 Loading:
-
Incubate the cells/tissue with Fura-2 acetoxymethyl (Fura-2/AM) ester (e.g., 2-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.
-
-
Imaging Setup:
-
Mount the coverslip or tissue preparation on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse with a physiological buffer.
-
-
Data Acquisition:
-
Excite Fura-2 alternately at 340 nm and 380 nm, and capture the emission at ~510 nm.
-
Record baseline fluorescence ratios (F₃₄₀/F₃₈₀) before stimulation.
-
Apply this compound via the perfusion system and record the change in the fluorescence ratio over time.
-
Experimental Workflow Diagram
Caption: Workflow for key vasodilation experiments.
Conclusion and Future Directions
This compound is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPV4 channels in the vasculature. Its ability to potently and selectively activate TRPV4 has demonstrated the channel's critical involvement in endothelium-dependent vasodilation through both NO and EDHF pathways. The detailed mechanisms and quantitative data presented herein provide a solid foundation for researchers in cardiovascular pharmacology and drug development.
Future research should continue to explore the therapeutic potential of targeting the TRPV4 channel. Given that impaired TRPV4 function is associated with endothelial dysfunction in conditions like hypertension, strategies to modulate TRPV4 activity could offer novel therapeutic avenues.[12][15] Furthermore, investigating the long-term effects of this compound administration and its impact on vascular remodeling and inflammation will be crucial for a comprehensive understanding of its pharmacological profile. The potential for this compound to reduce atherosclerotic plaque formation, as suggested in some studies, warrants further investigation.[17][18]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV4 channel activation leads to endothelium-dependent relaxation mediated by nitric oxide and endothelium-derived hyperpolarizing factor in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of blood pressure and endothelial function in TRPV4‐deficient mice with l‐NAME‐ and angiotensin II‐induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Recording Reveals Novel Properties of this compound-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelium-Dependent Hyperpolarizations: The Classical “EDHF” Pathway - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. dovepress.com [dovepress.com]
- 14. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 18. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating TRPV4 Function in Endothelial Cells with GSK1016790A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, is a critical regulator of endothelial cell function. Its activation by various stimuli, including mechanical forces and chemical agonists, triggers a cascade of intracellular signaling events that modulate vascular tone, permeability, and inflammation. GSK1016790A, a potent and selective synthetic agonist of TRPV4, has emerged as an invaluable pharmacological tool for elucidating the multifaceted roles of this channel in the vascular endothelium. This technical guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the investigation of TRPV4 function using this compound in endothelial cells.
Data Presentation: Quantitative Profile of this compound in Endothelial Cells
The following table summarizes the key quantitative parameters of this compound in various endothelial cell types, providing a quick reference for experimental design.
| Parameter | Cell Type | Value | Reference(s) |
| EC₅₀ for Ca²⁺ Influx | Human Umbilical Vein Endothelial Cells (HUVECs) | ~31 nM | [1] |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | Not explicitly stated, but 30 nM induces robust Ca²⁺ influx | [2][3] | |
| Primary Human Endothelial Cells | 26.9 nM | [4] | |
| HEK293 cells expressing human TRPV4 | 2.1 nM | [5] | |
| Concentration for Vasodilation | Human Adipose Arterioles | 1-100 nM | [6] |
| Rat Pulmonary Artery | 10⁻¹⁰ - 10⁻⁷ M | [7] | |
| Concentration for Permeability Assays | HUVECs and HPAECs | 30 nM | [2] |
| Concentration for Nitric Oxide Production | Human Endothelial Cells | 10 nM | [8] |
Core Signaling Pathways
Activation of TRPV4 channels in endothelial cells by this compound initiates a complex signaling network, leading to diverse physiological responses. The primary event is an influx of extracellular Ca²⁺, which acts as a second messenger to trigger downstream pathways.
TRPV4-Mediated Calcium Signaling and Vasodilation
References
- 1. researchgate.net [researchgate.net]
- 2. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optical Recording Reveals Novel Properties of this compound-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. NADPH oxidase 4 contributes to TRPV4-mediated endothelium-dependent vasodilation in human arterioles by regulating protein phosphorylation of TRPV4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK1016790A in Elucidating Mechanotransduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to numerous physiological and pathological processes, including vascular tone regulation, tissue development, and disease progression like fibrosis and osteoarthritis.[1][2][3] A key player in this process is the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel permeable to Ca²⁺.[1][4] TRPV4 can be activated by a diverse range of physical and chemical stimuli, including osmotic and mechanical stress, moderate heat, and endogenous ligands.[5][6]
GSK1016790A is a potent and selective synthetic agonist of the TRPV4 channel.[4][7] Its high specificity and nanomolar efficacy make it an invaluable pharmacological tool for studying the physiological functions of TRPV4 in vitro and in vivo.[8][9] This technical guide provides an in-depth overview of this compound, its mechanism of action, associated signaling pathways, and detailed experimental protocols for its use in mechanotransduction research.
Mechanism of Action of this compound
This compound specifically binds to and activates TRPV4 channels, leading to a rapid and substantial influx of cations, primarily Ca²⁺.[5][10][11] This elevation in intracellular calcium ([Ca²⁺]i) is the primary trigger for downstream signaling cascades. The activation is dose-dependent and can be observed at concentrations as low as 1 nM.[10][12]
Upon stimulation with this compound, the TRPV4 channel undergoes a rapid, partial desensitization.[5][10] This is followed by a more sustained downregulation of TRPV4 channel expression on the plasma membrane, a process mediated by channel endocytosis.[5][7] This dynamic regulation of channel density at the cell surface is a critical component of the cellular response to TRPV4 activation.[4][8]
Quantitative Data: Potency of this compound
The half-maximal effective concentration (EC₅₀) of this compound highlights its potency, which varies across different cell types and species. A summary of reported values is presented below.
| Cell Type | Species | EC₅₀ Value | Reference(s) |
| HEK293 cells expressing TRPV4 | Human | 2.1 nM | [10][11][12][13][14] |
| HEK293 cells expressing TRPV4 | Mouse | 18 nM | [10][11][12][13] |
| HeLa cells expressing TRPV4 | Human | 3.3 nM | [15] |
| Choroid plexus epithelial cells | Not Specified | 34 nM | [10][12] |
| HEK293 cells (for endocytosis) | Not Specified | 31 nM | [8] |
Signaling Pathways Activated by this compound
Activation of TRPV4 by this compound initiates a cascade of intracellular signaling events that are central to mechanotransduction. The primary event is the influx of Ca²⁺, which acts as a second messenger to engage multiple downstream pathways.
Regulation of Channel Trafficking
Prolonged stimulation with this compound leads to the internalization of TRPV4 channels. This process is dependent on calcium release from intracellular stores and is controlled by a signaling pathway involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[4][7][8][9] This negative feedback loop modulates the cell's sensitivity to sustained stimulation.
Cytoskeletal Remodeling and Other Downstream Pathways
TRPV4-mediated calcium signaling also plays a crucial role in cytoskeletal remodeling. In macrophages, TRPV4 physically interacts with and activates the small GTPase Rac1, a key regulator of lamellipodia formation and cell fusion.[16] This TRPV4-Rac1 signaling axis is critical for regulating intracellular stiffness.[16] Additionally, this compound-induced TRPV4 activation can lead to the phosphorylation of ERK1/2 and an increase in nitric oxide (NO) production in certain cell types.[13] In the context of fibrosis, TRPV4 activation is linked to the TGF-β/PI3K/Rho/p38 MAPK pathway, which drives the expression of fibrotic genes.[2]
Experimental Protocols
This compound is widely used in a variety of in vitro assays to probe TRPV4 function. Below are detailed methodologies for common experiments.
Calcium Imaging Protocol
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following TRPV4 activation by this compound.
1. Materials and Reagents:
-
This compound (Sigma-Aldrich)[4]
-
Hanks' Balanced Salt Solution (HBSS) containing (in mmol/L): 140 NaCl, 5 KCl, 10 HEPES, 11 D-glucose, 1 MgCl₂, 2 CaCl₂, and 2 probenecid, adjusted to pH 7.4.[4][8]
-
For Ca²⁺-free experiments: Replace CaCl₂ in HBSS with 1-2 mmol/L EGTA.[4][5]
-
Plate reading fluorimeter (e.g., FlexStation) or confocal microscope.[4][8]
2. Procedure:
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well black-walled plates for fluorimetry, glass-bottom dishes for microscopy) and grow to desired confluency.
-
Dye Loading:
-
Washing: Remove the loading buffer and wash the cells gently with HBSS to remove any extracellular dye.[4][8]
-
Baseline Measurement:
-
Stimulation:
-
Data Acquisition: Record the fluorescence signal for a sufficient duration (e.g., 5-30 minutes) to capture the initial peak and subsequent sustained response or desensitization.[5] The response is typically characterized by a rapid increase in [Ca²⁺]i within the first 2 minutes.[5][17]
-
Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm for Fura-2) and convert it to intracellular Ca²⁺ concentration or present it as a normalized ratio.[4][5]
References
- 1. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 6. TRPV Channels’ Function in Osmo- and Mechanotransduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 13. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 14. MilliporeSigma Calbiochem TRPV4 Agonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanotransduction via a TRPV4-Rac1 signaling axis plays a role in multinucleated giant cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK1016790A in Regulating Ion Channel Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates TRPV4 activity, the downstream cellular consequences, and the experimental methodologies used to elucidate these functions. The activation of TRPV4 by this compound triggers a cascade of events, including cation influx, membrane depolarization, and the initiation of complex signaling pathways that regulate channel trafficking and sensitivity. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams of the relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to this compound and TRPV4
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel permeable to Ca²⁺ that belongs to the TRP superfamily of ion channels.[1][2] It is ubiquitously expressed in various tissues and acts as a polymodal sensor, responding to a diverse range of stimuli including hypotonic stress, moderate heat, mechanical stress, and endogenous ligands such as arachidonic acid metabolites.[1][2] this compound has been identified as a novel and highly potent small-molecule agonist of TRPV4, exhibiting greater specificity and potency at nanomolar concentrations compared to other pharmacological activators like the phorbol ester 4α-PDD.[1][2] Its utility as a research tool has been instrumental in characterizing the physiological and pathophysiological roles of TRPV4.
Mechanism of Action: Direct Activation of TRPV4
This compound directly binds to and activates the TRPV4 channel, leading to the influx of cations, most notably Ca²⁺, into the cell.[3] This influx can be measured as an increase in intracellular calcium concentration ([Ca²⁺]i) and as the activation of whole-cell membrane currents.[3][4][5][6] The activation is dose-dependent and has been characterized across various cell types.
Quantitative Data on this compound Potency
The potency of this compound in activating TRPV4 has been quantified in several studies, with EC50 values varying depending on the cell type and the species of the expressed TRPV4 channel.
| Cell Type | Species of TRPV4 | Assay | EC50 Value (nM) | Reference |
| HEK-293 Cells | Human | Ca²⁺ Influx | 2.1 | [3][4][5][6] |
| HEK-293 Cells | Mouse | Ca²⁺ Influx | 18 | [3][4][5][6] |
| HeLa Cells | Human (transfected) | Ca²⁺ Influx | 3.3 | [1][2] |
| Choroid Plexus Epithelial Cells | Not Specified | Not Specified | 34 | [5][6] |
| Primary Human Endothelial Cells | Human | Ca²⁺ Influx | 26.9 | [7] |
| HEK293 T-REx Cells | Human (stably expressing) | Cytoplasmic Aggregation (BRET) | 31 | [8][9] |
| Mouse Ventricular Myocytes | Mouse | Action Potential Duration | ~300 | [10] |
Cellular Responses to this compound-Mediated TRPV4 Activation
The activation of TRPV4 by this compound initiates a series of dynamic cellular responses that extend beyond the initial ion influx. These include channel desensitization, downregulation from the plasma membrane, and the activation of downstream signaling cascades.
Signaling Pathways and Channel Trafficking
Prolonged stimulation with this compound leads to a rapid, partial desensitization of the TRPV4 channel.[1][5] This is followed by the endocytosis of the channel from the plasma membrane and its translocation to recycling endosomes.[8][9][11][12] This process is dependent on both calcium influx and the release of calcium from intracellular stores and is regulated by a signaling pathway involving Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[8][9][11][12]
Figure 1: Signaling pathway of this compound-induced TRPV4 activation and downregulation.
Experimental Protocols
A variety of experimental techniques have been employed to study the effects of this compound on TRPV4 activity. The following sections detail the methodologies for key experiments.
Calcium Imaging
Calcium imaging is a widely used method to measure the increase in intracellular Ca²⁺ following TRPV4 activation by this compound.
-
Cell Preparation: Cells (e.g., HEK-293, HeLa, HUVECs) are cultured on coverslips or in multi-well plates.[11] For overexpression studies, cells are transiently or stably transfected with a plasmid encoding TRPV4.[1][11]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2.5 µM), in a physiological buffer like Hanks' Balanced Salt Solution (HBSS) for a specified duration.[11]
-
Stimulation and Imaging: After washing to remove excess dye, baseline fluorescence is recorded. This compound is then added at various concentrations, and changes in fluorescence intensity are monitored over time using a fluorimeter or a fluorescence microscope.[11][13] The ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) is used to calculate the intracellular calcium concentration.[13]
Figure 2: Experimental workflow for calcium imaging.
Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is used to directly measure the ion currents flowing through TRPV4 channels upon activation by this compound.
-
Cell Preparation: Cells expressing TRPV4 are identified for recording.[2]
-
Recording Configuration: A glass micropipette with a resistance of approximately 2 MΩ is used to form a high-resistance seal with the cell membrane (giga-seal).[2] The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.
-
Solutions: The extracellular (bath) solution typically contains physiological concentrations of ions, while the intracellular (pipette) solution is designed to mimic the cytosol.[1] For example, a Ca²⁺-containing extracellular solution might consist of (in mM): 136 NaCl, 5.4 KCl, 0.5 MgCl₂, 0.4 MgSO₄, 3 NaHCO₃, 2 CaCl₂, 5 glucose, and 10 HEPES (pH 7.4).[1] The pipette solution could contain (in mM): 20 CsCl, 100 Cs aspartate, 1 MgCl₂, 5 EGTA, 10 HEPES, 1 Mg-ATP, and 0.1 Na-GTP (pH 7.2).[1]
-
Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -90 mV).[1][2] this compound is applied to the bath, and the resulting current is recorded. Current-voltage (I-V) relationships can be determined using voltage ramp protocols (e.g., -100 mV to +100 mV over 200 ms).[1]
Cell Surface Biotinylation and Western Blotting
This technique is used to quantify the amount of TRPV4 protein present on the plasma membrane and to assess changes in its expression following this compound treatment.
-
Cell Treatment: Cells are treated with this compound (e.g., 10 nM) for various durations (e.g., 0, 3, 10, 30 minutes).[1]
-
Biotinylation: Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent.
-
Cell Lysis and Pulldown: Cells are lysed, and the biotinylated proteins are isolated using streptavidin-coated beads.
-
Western Blotting: The isolated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-TRPV4 antibody to detect the amount of surface-expressed TRPV4.[1] A loading control, such as pan-cadherin, is used to normalize the results.[1]
Figure 3: Workflow for cell surface biotinylation and Western blotting.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is a specialized technique used to visualize and quantify the trafficking of TRPV4 channels at or near the plasma membrane.
-
Cell Preparation: Cells expressing fluorescently tagged TRPV4 (e.g., TRPV4-Venus) are cultured on coverslips.[11]
-
Imaging: The TIRF microscope illuminates a very thin section of the sample immediately adjacent to the coverslip, allowing for the selective visualization of fluorescent molecules at the plasma membrane.[11]
-
Data Analysis: Time-lapse imaging is used to track the movement and fusion of vesicles containing TRPV4 with the plasma membrane.[11] This allows for the characterization of different modes of exocytosis (e.g., complete fusion vs. partial fusion) and the quantification of channel density at the membrane.[11]
Conclusion
This compound is an invaluable pharmacological tool for the study of TRPV4 ion channels. Its high potency and selectivity allow for the precise interrogation of TRPV4 function in a multitude of biological systems. The activation of TRPV4 by this compound elicits a robust and multifaceted cellular response, initiated by Ca²⁺ influx and culminating in the modulation of channel cell surface expression through a complex signaling network. The experimental protocols detailed in this guide provide a framework for the continued investigation of TRPV4 physiology and its role in health and disease, and for the potential development of novel therapeutics targeting this important ion channel.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
- 5. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Optical Recording Reveals Novel Properties of this compound-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK1016790A in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A is a potent and highly selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel.[1][2][3] In human embryonic kidney (HEK293) cells expressing TRPV4, this compound stimulation leads to a robust influx of calcium (Ca2+), making it a valuable pharmacological tool for studying TRPV4 channel function and related signaling pathways.[1][4][5] This document provides detailed experimental protocols for the application of this compound in HEK293 cells, along with a summary of its quantitative effects and a depiction of the associated signaling cascade.
Quantitative Data Summary
The potency of this compound in activating TRPV4 channels in HEK293 cells has been characterized by its half-maximal effective concentration (EC50). The reported values vary slightly depending on whether human or mouse TRPV4 channels are expressed.
| Parameter | Cell Line | Expressed Channel | Value | Reference |
| EC50 | HEK293 | Human TRPV4 | 2.1 nM | [1][2][6] |
| EC50 | HEK293 | Mouse TRPV4 | 18 nM | [1][2][6] |
| EC50 | HEK293 T-REx | TRPV4 (unspecified) | 31 nM (for cytoplasmic aggregation) | [4] |
| EC50 | HeLa | Human TRPV4 | 3.3 nM | [7] |
Signaling Pathway
Activation of the TRPV4 channel in HEK293 cells by this compound initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This, in turn, can trigger downstream cellular events, including the regulation of TRPV4 channel expression at the plasma membrane through processes involving Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K).[4][8]
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on HEK293 cells, from cell culture to data analysis.
Detailed Experimental Protocol: Calcium Imaging
This protocol details a calcium imaging experiment to measure changes in intracellular calcium in HEK293 cells expressing TRPV4 upon stimulation with this compound.
Materials:
-
HEK293 cells (stably or transiently expressing human or mouse TRPV4)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Glass-bottom dishes or coverslips suitable for microscopy
-
This compound (powder form, soluble in DMSO)[2]
-
Fura-2 AM or other suitable calcium indicator
-
Pluronic F-127 (optional, to aid Fura-2 AM loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope equipped for ratiometric calcium imaging
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 cells expressing TRPV4 in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
One to two days prior to the experiment, seed the cells onto glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve the powder to a concentration of 10 mM.
-
Store the stock solution at -20°C.
-
-
Loading Cells with Calcium Indicator:
-
Prepare a loading solution of Fura-2 AM in HBSS. A typical concentration is 2-5 µM. The addition of a small amount of Pluronic F-127 can aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
After incubation, wash the cells two to three times with HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes in HBSS before imaging.
-
-
Calcium Imaging:
-
Mount the dish or coverslip onto the fluorescence microscope.
-
Acquire a baseline fluorescence signal before adding the compound. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Prepare working dilutions of this compound in HBSS from the stock solution. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid off-target effects.
-
Add the desired concentration of this compound to the cells while continuously recording the fluorescence. A typical starting concentration for a robust response is 10-100 nM.[4]
-
Continue recording to observe the full calcium response, including the peak and any subsequent plateau or decline.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340/380 ratio for Fura-2).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Quantify the response by measuring parameters such as the peak amplitude, the area under the curve, or the percentage of responding cells.
-
For dose-response experiments, repeat the procedure with a range of this compound concentrations to determine the EC50.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 4. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase C-mediated Ca2+ entry in HEK 293 cells transiently expressing human TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK1016790A in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of physiological processes.[1][2] Activation of TRPV4 channels by this compound leads to an influx of calcium ions (Ca²⁺), resulting in a transient increase in intracellular calcium concentration ([Ca²⁺]i).[1][3] This property makes this compound a valuable pharmacological tool for studying TRPV4 function and for use in calcium imaging assays to screen for modulators of the channel.[1] These application notes provide detailed protocols and guidelines for the effective use of this compound in such assays.
Mechanism of Action
This compound specifically binds to and activates TRPV4 channels located on the plasma membrane.[4][5] This activation opens the channel pore, allowing for the influx of cations, most notably Ca²⁺, down their electrochemical gradient. The resulting increase in cytosolic Ca²⁺ can be detected using fluorescent calcium indicators, providing a robust method for monitoring TRPV4 channel activity.[6]
Caption: Signaling pathway of TRPV4 activation by this compound.
Quantitative Data
The potency of this compound can vary depending on the cell type and the specific experimental conditions. Below is a summary of reported half-maximal effective concentration (EC₅₀) values.
| Cell Line | Species | EC₅₀ (nM) | Reference |
| HEK293 cells expressing human TRPV4 | Human | 2.1 | [4][7][8][9] |
| HEK293 cells expressing mouse TRPV4 | Mouse | 18 | [4][7][8][9] |
| Choroid plexus epithelial cells | Not Specified | 34 | [4][7] |
| HeLa cells expressing TRPV4 | Human | 3.3 | [5][10][11] |
| HEK293 cells (for cytoplasmic aggregation) | Human | 31 | [1][12] |
Experimental Protocols
Materials and Reagents
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.[9][10][13] Working solutions should be freshly prepared in the appropriate assay buffer.
-
Cells: Use a cell line endogenously expressing TRPV4 or a recombinant cell line overexpressing the channel (e.g., HEK293-TRPV4).
-
Calcium Indicator Dye: Fura-2 AM is a common choice for ratiometric calcium imaging.[1][12] Other suitable dyes include Fluo-4 AM or Cal-520 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) is frequently used.[1][12] A typical composition is (in mmol/L): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 11 D-glucose, adjusted to pH 7.4.[1][12]
-
Pluronic F-127: To aid in the dispersion of the AM ester form of the calcium dye.
-
TRPV4 Antagonist (Optional): HC-067047 can be used as a negative control to confirm the specificity of the this compound-induced response.[1][12]
Step-by-Step Calcium Imaging Protocol
-
Cell Culture:
-
Plate cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates for plate reader assays or glass-bottom dishes for microscopy).
-
Culture cells until they reach the desired confluency (typically 80-90%).
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer. For Fura-2 AM, a final concentration of 2.5 µM is often used, supplemented with 0.01% (w/v) Pluronic F-127.[1][12]
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the dye loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
-
Washing:
-
After incubation, gently wash the cells twice with fresh assay buffer to remove any extracellular dye.
-
Add fresh assay buffer to the cells for the imaging experiment.
-
-
Baseline Measurement:
-
Place the plate or dish into the imaging instrument (e.g., a fluorescence plate reader like FlexStation III or a confocal microscope).
-
Record the baseline fluorescence for a few minutes to establish a stable signal before adding the agonist.
-
-
This compound Addition and Data Acquisition:
-
Prepare a concentrated solution of this compound in the assay buffer. A concentration of 100 nM is often used to elicit a near-maximal response.[1][12]
-
Add the this compound solution to the cells while continuously recording the fluorescence signal.
-
Continue recording for a sufficient period to capture the peak response and any subsequent changes in the calcium signal. The response to this compound is typically rapid, with a peak observed within the first few minutes.[5]
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2 AM, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340 nm/380 nm) to determine the intracellular calcium concentration.[1][12]
-
For single-wavelength dyes, express the change in fluorescence as a relative fluorescence unit (RFU) or as a fold change over the baseline.
-
To determine the EC₅₀, perform a dose-response curve with varying concentrations of this compound.
-
Caption: Experimental workflow for a calcium imaging assay.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO and ethanol.[4][8][9] For aqueous solutions, it is recommended to first dissolve it in DMSO and then dilute it with the aqueous buffer.[13]
-
Specificity: To confirm that the observed calcium influx is mediated by TRPV4, control experiments can be performed using non-transfected parental cells or by pre-incubating the cells with a selective TRPV4 antagonist like HC-067047.[1][12]
-
Desensitization: Prolonged exposure to this compound can lead to desensitization and internalization of the TRPV4 channel, which may result in a decrease in the calcium signal over time.[4][5]
-
Cell Health: Ensure that the cells are healthy and not over-confluent, as this can affect their response to stimuli.
-
Calcium Stores: The this compound-induced calcium signal can be a combination of calcium influx from the extracellular space and release from intracellular stores.[6][14] To dissect these components, experiments can be performed in a calcium-free buffer or in the presence of inhibitors of intracellular calcium release.[1][12]
References
- 1. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - The TRPV4 agonist this compound regulates the membrane expression of TRPV4 channels - RMIT University - Figshare [research-repository.rmit.edu.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.com [targetmol.com]
- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 6. Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 9. GSK 1016790A | TRPV Agonists: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Recording TRPV4 Currents Activated by GSK1016790A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for recording Transient Receptor Potential Vanilloid 4 (TRPV4) channel currents activated by the specific agonist GSK1016790A using the whole-cell patch-clamp technique. This document includes recommended cell lines, solution compositions, voltage protocols, and expected results based on published literature.
Introduction
TRPV4 is a non-selective cation channel that is permeable to Ca²⁺ and is involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1] this compound is a potent and specific synthetic agonist of TRPV4, making it an invaluable tool for studying the channel's function and for screening potential modulators.[1][2] These notes provide a comprehensive guide for utilizing this compound in patch-clamp electrophysiology to elicit and characterize TRPV4 currents.
Data Presentation
Quantitative Data for this compound Activation of TRPV4
| Parameter | Value | Cell Type | Comments | Reference |
| EC50 | 18 nM | Mouse TRPV4 in HEK cells | Ca²⁺ influx assay. | [3] |
| EC50 | 2.1 nM | Human TRPV4 in HEK cells | Ca²⁺ influx assay. | [3] |
| EC50 | 34 nM | Choroid plexus epithelial cells | Ca²⁺ influx assay. | [4] |
| EC50 | 31 nM | HEK293 cells stably expressing TRPV4-Venus | Cytoplasmic aggregation assay. | [5] |
| Concentration for near-maximal activation | 10 nM | HeLa cells transiently transfected with TRPV4 | Used for subsequent patch-clamp experiments. | [6] |
| Concentration for near-maximal effect | 100 nM | HEK293 cells stably expressing TRPV4-Venus | Used for endocytosis studies. | [5] |
| Current Characteristics | Rapid activation followed by partial desensitization | HeLa-TRPV4 cells | Desensitization observed in both Ca²⁺-containing and Ca²⁺-free media. | [1][6] |
| Time to Peak Current | ~1 minute | HeLa-TRPV4 cells | In Ca²⁺-containing media. | [1][2] |
| Desensitization Time Constant (τ) | 0.8 ± 0.1 minutes | HeLa-TRPV4 cells | In Ca²⁺-containing media. | [2] |
| Desensitization Time Constant (τ) | 3.8 ± 1.8 minutes | HeLa-TRPV4 cells | In Ca²⁺-free media. | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of this compound-Activated TRPV4 Currents
This protocol is synthesized from methodologies reported for recording TRPV4 currents in HEK293 and HeLa cells.[1][6][7]
1. Cell Preparation:
-
Culture human embryonic kidney (HEK293) or HeLa cells transiently or stably expressing human or mouse TRPV4.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Use of a fluorescent protein tag on TRPV4 (e.g., GFP or Venus) can aid in identifying transfected cells.
2. Solutions and Reagents:
-
Extracellular (Bath) Solution (Ca²⁺-containing):
-
136 mM NaCl
-
5.4 mM KCl
-
2 mM CaCl₂
-
0.5 mM MgCl₂
-
0.4 mM MgSO₄
-
3 mM NaHCO₃
-
10 mM HEPES
-
5 mM Glucose
-
Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm.[6]
-
-
Extracellular (Bath) Solution (Ca²⁺-free):
-
145 mM NaCl
-
1 mM MgCl₂
-
1 mM EGTA
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm.[6]
-
-
Intracellular (Pipette) Solution:
-
100 mM Cs-aspartate
-
20 mM CsCl
-
1 mM MgCl₂
-
5 mM EGTA
-
10 mM HEPES
-
1 mM Mg-ATP
-
0.1 mM Na-GTP
-
Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.[6]
-
Note: Cesium is used to block potassium channels.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution in DMSO.[3]
-
Store at -20°C.
-
Dilute to the final working concentration (e.g., 10 nM) in the extracellular solution immediately before use.
-
3. Patch-Clamp Electrophysiology:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal on a selected cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -50 mV or -90 mV.[1][7]
-
Record baseline currents for a stable period.
-
Apply this compound (e.g., 10 nM) by perfusing the recording chamber with the extracellular solution containing the agonist.[7]
4. Voltage Protocols:
-
Voltage Ramps: To determine the current-voltage (I-V) relationship, apply voltage ramps from -100 mV to +100 mV over 200 ms.[2][6] This will reveal the characteristic outwardly rectifying shape of the TRPV4 current.
-
Voltage Steps: To study the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) from a holding potential of -70 mV.[8]
5. Data Acquisition and Analysis:
-
Acquire data using appropriate software (e.g., pCLAMP).
-
Filter currents at 1-2 kHz and sample at 5-10 kHz.
-
Analyze the current amplitude, activation kinetics, and desensitization. The peak current is typically observed within the first minute of this compound application, followed by a partial decay to a steady-state level.[1][2]
-
Plot the I-V relationship from the voltage ramp protocol to observe the reversal potential, which should be close to 0 mV for a non-selective cation channel.
Mandatory Visualizations
Signaling Pathway of TRPV4 Activation by this compound
Caption: Signaling cascade initiated by this compound activation of TRPV4.
Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for whole-cell patch-clamp recording of TRPV4 currents.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 5. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 6. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of GSK1016790A in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo administration of the potent and selective TRPV4 agonist, GSK1016790A, in various mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pathophysiological roles of TRPV4 channels in different biological systems.
Application in Pain Research
This compound is a valuable tool for studying the role of TRPV4 in nociception. Its administration can induce pain-related behaviors, providing a model to test the efficacy of analgesic compounds targeting TRPV4.
Data Presentation:
| Parameter | Route of Administration | Dose/Concentration | Mouse Strain | Observed Effect | Reference |
| Acute Pain (Paw Withdrawal) | Intraplantar Injection | 30 µM (in 50 µL) | Wild-type | Significant paw withdrawal responses lasting over 3 hours. | [1] |
| Acute Itch | Intradermal Injection (nape) | 30 µM (in 50 µL) | Wild-type | Average of 50 scratches. | [1] |
| Acute Itch (Dose-Response) | Intradermal Injection (nape) | 300 µM (in 50 µL) | Wild-type | Average of 88 scratches. | [1] |
| Mechanical Allodynia | Intrathecal Injection | Not Specified | Wild-type | Induced mechanical hypersensitivity. | [2] |
| Mechanical Hypersensitivity | Conditioned Media from this compound-treated Schwann cells injected into hind paw | 0.3 µM (in vitro) | C57BL/6J | Hypersensitivity to mechanical stimulation at 1 and 3 hours. | [3] |
Experimental Protocol: Induction of Acute Pain
Objective: To induce a pain-like response in mice via activation of peripheral TRPV4 channels.
Materials:
-
This compound (powder)
-
Vehicle (e.g., saline with a low percentage of DMSO and Tween 80)
-
C57BL/6J mice (male, 8-10 weeks old)
-
30-gauge needles and syringes
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Preparation of this compound Solution: Prepare a 30 µM stock solution of this compound in the chosen vehicle. Ensure the final concentration of DMSO is minimal to avoid vehicle-induced effects.
-
Acclimatization: Acclimatize mice to the testing environment for at least 30 minutes before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold using von Frey filaments.
-
Administration: Inject 50 µL of the 30 µM this compound solution into the plantar surface of the mouse hind paw. For control animals, inject 50 µL of the vehicle.
-
Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and record pain-related behaviors such as licking, biting, and flinching of the injected paw for a predefined period (e.g., up to 3 hours).[1]
-
Post-injection Measurements: At various time points post-injection (e.g., 1, 3, 6, 12, and 24 hours), re-assess the paw withdrawal threshold using von Frey filaments to quantify mechanical allodynia.[3]
Visualization:
Caption: Workflow for induction of acute pain using this compound.
Application in Cardiovascular Research
This compound is utilized to investigate the role of TRPV4 in endothelial function, blood pressure regulation, and the pathogenesis of cardiovascular diseases like atherosclerosis and hypertension.
Data Presentation:
| Parameter | Route of Administration | Dose/Concentration | Mouse Strain | Observed Effect | Reference |
| eNOS and AMPK Phosphorylation | Intraperitoneal (i.p.) | 50 µg/kg | C57BL/6J | Increased phosphorylation of eNOS and AMPK in the aorta after 30 minutes. | [4] |
| Leukocyte Adhesion | Oral Gavage | 10 mg/kg/day for 3 days | C57BL/6J | Decreased TNF-α-induced leukocyte adhesion to the endothelium. | [4] |
| Atherosclerotic Plaque Formation | Oral Administration | Not Specified | ApoE deficient mice | Reduced atherosclerotic plaque formation. | [4] |
| Vasodilation (ex vivo) | In vitro (mesenteric arteries) | 10⁻⁸ mol/L | Wild-type | 77 ± 7% vasodilation. | [5] |
| Blood Pressure | Not directly administered to alter BP in normotensive animals | N/A | TRPV4-deficient mice | Baseline mean arterial pressure was lower in TRPV4-deficient mice. | [5] |
| Cardiac Hypertrophy | Intragastric (Antagonist Study) | 10 mg/kg/day (GSK2193874) | Wild-type | Antagonist attenuated TAC-induced cardiac hypertrophy. | [6] |
Experimental Protocol: Assessment of Endothelial Function
Objective: To assess the effect of this compound on endothelial signaling pathways in vivo.
Materials:
-
This compound
-
Vehicle
-
C57BL/6J mice (male, 12 weeks old)
-
Surgical tools for tissue harvesting
-
Western blotting equipment and reagents (antibodies for p-eNOS, eNOS, p-AMPK, AMPK)
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound for intraperitoneal injection at a dose of 50 µg/kg body weight.[4]
-
Administration: Inject the prepared this compound solution intraperitoneally into the mice. Control mice should receive a vehicle injection.
-
Tissue Harvesting: After 30 minutes, euthanize the mice and carefully dissect the aorta.[4]
-
Protein Extraction: Homogenize the aortic tissue in lysis buffer to extract total protein.
-
Western Blotting: Perform Western blot analysis on the protein lysates to determine the phosphorylation status of eNOS and AMPK.[4] Normalize the levels of phosphorylated proteins to the total protein levels.
Visualization:
References
- 1. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV4 activation in Schwann cells mediates mechanically induced pain of oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of blood pressure and endothelial function in TRPV4‐deficient mice with l‐NAME‐ and angiotensin II‐induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
Application Notes and Protocols for GSK1016790A in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A is a potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[2] Its activation leads to an influx of calcium ions (Ca²⁺), initiating a cascade of intracellular signaling events.[3][4] This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, focusing on effective concentrations, experimental procedures, and the underlying signaling pathways.
Mechanism of Action
This compound acts as a specific activator of TRPV4 channels, leading to their opening and a subsequent increase in intracellular Ca²⁺ concentration.[5] This influx of Ca²⁺ is the primary trigger for a range of downstream signaling pathways that can influence cellular processes such as proliferation, migration, and inflammation.[4]
Data Presentation: this compound Concentrations for In Vitro Studies
The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. The following table summarizes reported concentrations and their observed effects in various in vitro models.
| Cell Type | Concentration | Observed Effect | Reference |
| Human Embryonic Kidney (HEK293) cells expressing human TRPV4 | EC₅₀ = 2.1 nM | Ca²⁺ influx | [5] |
| HEK293 cells expressing mouse TRPV4 | EC₅₀ = 18 nM | Ca²⁺ influx | [5] |
| Choroid plexus epithelial cells | EC₅₀ = 34 nM | Activation of TRPV4 | [6] |
| HeLa cells transiently transfected with TRPV4 | EC₅₀ = 3.3 nM | Ca²⁺ influx | [7][8] |
| HeLa cells transiently transfected with TRPV4 | 10 nM | Near-maximal Ca²⁺ influx | [7][8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 nM and 10 nM | Inhibition of TNF-α-induced monocyte adhesion | |
| Macrophages | 500 nM | Activation of TRPV4 channels |
Note: EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Experimental Protocols
Calcium Imaging Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPV4
-
This compound
-
Fura-2 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2.5 µM Fura-2 AM with 0.01% w/v Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add HBSS to each well and measure the baseline fluorescence for 2-5 minutes. For Fura-2, excitation is performed at 340 nm and 380 nm, with emission measured at ~510 nm. The ratio of the emissions (340/380) is proportional to the intracellular Ca²⁺ concentration.
-
Stimulation: Add this compound at the desired final concentration to the wells.
-
Data Acquisition: Continuously record the fluorescence signal for at least 5-10 minutes to capture the peak and subsequent changes in intracellular Ca²⁺.
-
Data Analysis: Calculate the change in the fluorescence ratio over time to determine the intracellular Ca²⁺ response to this compound.
Patch-Clamp Electrophysiology
This protocol provides a general guideline for recording TRPV4 channel currents activated by this compound using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing TRPV4
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular (bath) solution (e.g., 136 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3 mM NaHCO₃, 5 mM glucose, 10 mM HEPES, pH 7.4)
-
Intracellular (pipette) solution (e.g., 20 mM CsCl, 100 mM Cs aspartate, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, 0.1 mM Na-GTP, pH 7.2)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the membrane potential at a suitable holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
-
Data Acquisition: Record the whole-cell currents before, during, and after the application of this compound.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the time course of the current activation to characterize the TRPV4 channel activity.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability using the MTT assay.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Visualizations
Activation of TRPV4 by this compound triggers a complex signaling cascade. The initial influx of Ca²⁺ is a critical event that leads to the activation of several downstream effectors, including Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K). These signaling molecules, in turn, regulate various cellular functions and can also be involved in the feedback regulation of the TRPV4 channel itself, for instance, through endocytosis mediated by RhoA.
Below are Graphviz diagrams illustrating the TRPV4 signaling pathway and a typical experimental workflow.
Caption: TRPV4 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
References
- 1. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 6. The relative role of PLCβ and PI3Kγ in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preparing a DMSO Stock Solution of GSK1016790A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a Dimethyl Sulfoxide (DMSO) stock solution of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule widely utilized in research to investigate the physiological and pathological roles of TRPV4 channels.[1][] These channels are non-selective cation channels involved in a variety of cellular processes, including mechanosensation, osmoregulation, and temperature sensing.[1][3] Dysregulation of TRPV4 has been implicated in various conditions, making this compound a valuable tool for drug development and target validation. Proper preparation of a stable and accurate stock solution is the first critical step in any experiment involving this compound.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[4] For most in vitro applications, DMSO is the solvent of choice due to its ability to dissolve the compound at high concentrations and its compatibility with many cell culture media at low final concentrations.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 655.61 g/mol | [4][5][6] |
| Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [5][6] |
| Appearance | White to off-white crystalline solid | [4][7] |
| Purity | ≥98% (HPLC) | [4][7] |
| Solubility in DMSO | 15 mg/mL to 100 mg/mL | [4][5][6][7] |
| Solubility in Ethanol | ~10 mg/mL to 100 mg/mL | [4][5][6] |
| Water Solubility | Insoluble | [5] |
Note on Solubility: There is a notable range in the reported solubility of this compound in DMSO across different suppliers. It is imperative to consult the Certificate of Analysis (CoA) provided with your specific batch of the compound. If the solubility is not specified, it is recommended to perform a solubility test to determine the maximum concentration for your batch. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5]
Mechanism of Action and Signaling Pathway
This compound acts as a potent agonist of the TRPV4 channel, leading to an influx of Ca²⁺ into the cell.[5][8][9] This influx triggers a cascade of downstream signaling events. The activation of TRPV4 by this compound has been shown to be involved in processes such as vasodilation and the regulation of vascular tone.[5][6]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
This compound should be handled as a hazardous substance.[4] Always wear appropriate PPE. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.[4]
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust volumes as needed for your desired concentration and volume.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) = 655.61 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 655.61 g/mol = 0.0065561 g = 6.56 mg
-
-
Weigh the this compound powder:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 6.56 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight of the powder, calculate the precise volume of DMSO needed. For example, if you weighed 6.60 mg:
-
Volume (V) = Mass (m) / (Concentration (C) x MW) = 0.00660 g / (0.01 mol/L x 655.61 g/mol ) = 0.0010067 L = 1006.7 µL
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution.[6]
-
-
Storage and Handling:
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 3 years | [5][6] |
| DMSO Stock Solution | -20°C | At least 1 month | [5] |
| DMSO Stock Solution | -80°C | Up to 1 year | [5][6] |
| Aqueous Working Solution | 4°C | Not recommended for storage beyond one day | [4] |
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using a this compound stock solution.
Typical Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and experimental design. However, based on published literature, typical effective concentrations (EC₅₀) are in the low nanomolar range.
Table 3: Reported EC₅₀ Values and In Vitro Concentrations
| Cell Type | EC₅₀ | Typical Working Concentration | Source |
| Human TRPV4-expressing HEK cells | 2.1 nM | 10 nM - 100 nM | [5] |
| Mouse TRPV4-expressing HEK cells | 18 nM | - | [5] |
| Choroid plexus epithelial cells | 34 nM | 10 nM | [5][6] |
| HeLa cells | 3.3 nM | 10 nM | [10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | - | 1 nM - 10 nM | [11] |
For in vivo studies, dosages have been reported in the µg/kg range.[5] However, the formulation for in vivo use often involves co-solvents in addition to DMSO, such as PEG300 and Tween 80, to ensure solubility and bioavailability.[5][6]
Conclusion
The preparation of a reliable this compound stock solution in DMSO is fundamental for successful experimentation. By carefully following this protocol, researchers can ensure the consistency and accuracy of their results when investigating the role of the TRPV4 channel in health and disease. Always refer to the batch-specific information provided by the supplier and adhere to all safety guidelines.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 7. This compound ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 8. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of TRPV4 Expression Following GSK1016790A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effect of the potent TRPV4 agonist, GSK1016790A, on the expression of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel using Western blot analysis. This document includes summaries of expected quantitative outcomes, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Introduction
TRPV4 is a non-selective cation channel involved in a multitude of physiological processes. This compound is a potent and selective agonist used to study TRPV4 function. A key cellular response to prolonged activation of TRPV4 by this compound is the internalization and subsequent downregulation of the channel from the plasma membrane.[1][2] This process is an important regulatory mechanism that can influence cellular sensitivity to stimuli. Western blotting is a fundamental technique to quantify the changes in total and plasma membrane-localized TRPV4 protein levels following agonist treatment.
Data Presentation
Treatment of cells expressing TRPV4 with this compound typically leads to a time-dependent decrease in the amount of TRPV4 protein at the plasma membrane.[1][2] This is a result of channel internalization and translocation to recycling endosomes.[1][3] The total cellular TRPV4 expression may not change significantly over short time courses.[2]
Table 1: Summary of Quantitative Data on this compound Effects on TRPV4
| Parameter | Cell Type | This compound Concentration | Time Point | Observed Effect | Reference |
| Plasma Membrane TRPV4 Expression | HeLa-TRPV4 cells | 10 nM | 3 min | ~30% decrease | [2] |
| Plasma Membrane TRPV4 Expression | HUVECs | Not specified | 20 min | 1.16 ± 0.30 fold decrease | [1] |
| BRET Ratio (TRPV4-Rluc8 and Kras-Venus) | HEK293 cells | 100 nM | 30 min | 0.027 ± 0.011 fold decline | [1][4] |
| BRET Ratio (TRPV4-Rluc8 and Rab11-Venus) | HEK293 cells | 100 nM | 30 min | 0.028 ± 0.008 fold increase | [1][3][4] |
| EC50 for Ca2+ influx | HEK cells (human TRPV4) | N/A | N/A | 2.1 nM | [5][6] |
| EC50 for Ca2+ influx | HEK cells (mouse TRPV4) | N/A | N/A | 18 nM | [5][6] |
| EC50 for Cytoplasmic Aggregation | HEK293 cells | N/A | N/A | 31 nM | [4] |
Signaling Pathways and Experimental Workflow
The activation of TRPV4 by this compound initiates a signaling cascade that leads to the internalization of the channel. This process is dependent on calcium influx and involves the activation of several downstream signaling molecules.[1][3]
References
- 1. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 5. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK1016790A in Fluorescence Resonance Energy Transfer (FRET) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK1016790A, a potent and selective TRPV4 channel agonist, in Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) studies to investigate TRPV4 channel dynamics and associated signaling pathways.
Introduction to this compound and TRPV4
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel permeable to Ca2+ that is involved in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2] this compound is a powerful pharmacological tool for studying TRPV4 due to its high potency and specificity as an agonist.[3][4][5] Activation of TRPV4 by this compound triggers a cascade of cellular events, including Ca2+ influx, which can be harnessed to study channel function and regulation using advanced fluorescence techniques like FRET.[4][6][7]
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excited donor transfers energy to the acceptor. This phenomenon can be used to monitor conformational changes in proteins, protein-protein interactions, and protein trafficking in real-time.
Applications of this compound in FRET/BRET Studies
This compound is instrumental in several FRET/BRET-based applications for TRPV4 research:
-
Monitoring TRPV4 Subunit Assembly: FRET can be used to investigate whether agonist binding induces changes in the quaternary structure of the TRPV4 channel, which exists as a homotetramer. Studies have shown that this compound-induced activation and desensitization do not alter the homotetrameric formation of TRPV4 on the plasma membrane.[3][4][6]
-
Investigating Channel Trafficking and Downregulation: Upon activation by this compound, TRPV4 channels undergo endocytosis and are internalized from the plasma membrane.[8][9] BRET assays can be employed to monitor the translocation of TRPV4 from the plasma membrane to intracellular compartments like recycling endosomes.[8][9]
-
Elucidating Downstream Signaling Pathways: The Ca2+ influx initiated by this compound-mediated TRPV4 activation triggers various downstream signaling cascades. FRET-based biosensors for specific signaling molecules can be used to dissect these pathways. For instance, the internalization of TRPV4 post-stimulation with this compound is regulated by a PI3K, PKC, and RhoA signaling pathway.[10][11]
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing this compound to modulate TRPV4 channels.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| EC50 for Ca2+ influx | 18 nM | Mouse TRPV4 expressing HEK cells | Ca2+ imaging | [5] |
| 2.1 nM | Human TRPV4 expressing HEK cells | Ca2+ imaging | [5] | |
| 34 nM | Choroid plexus epithelial cells | Not specified | [5] | |
| EC50 for cytoplasmic aggregation | 31 nM | HEK293 cells stably expressing TRPV4-Venus | BRET assay | [8][11] |
| Concentration for near-maximal effect | 100 nM | HEK293 cells stably expressing TRPV4-Venus | BRET assay | [8][9] |
| Concentration for specific Ca2+ influx | 10 nM | HeLa cells transiently transfected with TRPV4 | Ca2+ imaging | [4][6][7] |
Experimental Protocols
Protocol 1: FRET-based Analysis of TRPV4 Subunit Assembly
This protocol is designed to investigate if this compound induces changes in the oligomeric state of TRPV4 channels expressed on the plasma membrane.
1. Cell Culture and Transfection:
- Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Co-transfect cells with plasmids encoding TRPV4 fused to a FRET donor (e.g., mCerulean) and a FRET acceptor (e.g., mVenus). A 1:2 donor to acceptor plasmid ratio is recommended.
2. FRET Imaging:
- 24-48 hours post-transfection, plate the cells on glass-bottom dishes.
- Before imaging, replace the culture medium with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
- Acquire baseline FRET images using a fluorescence microscope equipped for FRET imaging (e.g., using a sensitized emission setup).
- Stimulate the cells with this compound at a final concentration of 10 nM.[4][6][7]
- Acquire FRET images at different time points post-stimulation (e.g., 1, 5, 10, and 20 minutes).
3. Data Analysis:
- Calculate the FRET efficiency for each time point.
- Compare the FRET efficiency before and after the addition of this compound. A significant change in FRET efficiency would suggest a conformational change or alteration in subunit association. Studies have shown no significant change in FRET efficiency, indicating the homotetrameric structure is stable upon activation.[4][6]
Protocol 2: BRET-based Assay for TRPV4 Internalization
This protocol utilizes BRET to monitor the translocation of TRPV4 channels from the plasma membrane to recycling endosomes following stimulation with this compound.
1. Cell Culture and Transfection:
- Culture HEK293 cells and transfect them with plasmids encoding:
- TRPV4 fused to a BRET donor (e.g., Rluc8)
- A plasma membrane marker fused to a BRET acceptor (e.g., Kras-Venus) OR
- A recycling endosome marker fused to a BRET acceptor (e.g., Rab11-Venus)
2. BRET Measurement:
- Plate the transfected cells in a white, clear-bottom 96-well plate.
- 24 hours post-transfection, replace the culture medium with a BRET buffer.
- Add the BRET substrate (e.g., coelenterazine h) to each well.
- Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
- Add this compound to the wells at a final concentration of 100 nM.[8][9]
- Measure the BRET signal at various time points (e.g., every 5 minutes for 30 minutes).
3. Data Analysis:
- Calculate the net BRET ratio for each time point.
- An increase in the BRET ratio between TRPV4-Rluc8 and Rab11-Venus, coupled with a decrease in the BRET ratio between TRPV4-Rluc8 and Kras-Venus, indicates the translocation of TRPV4 from the plasma membrane to recycling endosomes.[8][9]
Signaling Pathways and Visualizations
This compound-Induced TRPV4 Activation and Downregulation
Activation of the TRPV4 channel by this compound leads to a Ca2+ influx, which subsequently triggers a signaling cascade resulting in the internalization of the channel from the plasma membrane.
Caption: this compound activates TRPV4, leading to Ca²⁺ influx and subsequent channel downregulation.
Experimental Workflow for FRET-based Subunit Assembly Analysis
The following diagram outlines the key steps in a FRET experiment to study the effect of this compound on TRPV4 subunit interactions.
Caption: Workflow for analyzing TRPV4 subunit assembly using FRET upon this compound stimulation.
Signaling Pathway of this compound-Induced TRPV4 Internalization
The internalization of TRPV4 channels following activation by this compound is a complex process involving specific signaling molecules.
Caption: Signaling cascade from TRPV4 activation to channel internalization.
References
- 1. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV4 in the sensory organs of adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determinants of TRPV4 activity following selective activation by small molecule agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
Application Notes and Protocols: GSK1016790A in Primary Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel highly expressed in Human Umbilical Vein Endothelial Cells (HUVECs). Activation of TRPV4 by this compound leads to a rapid and sustained influx of extracellular calcium (Ca²⁺), triggering a cascade of downstream signaling events that modulate various endothelial functions.[1][2][3] These application notes provide detailed protocols for studying the effects of this compound on HUVECs, focusing on key applications relevant to vascular biology and drug development.
Mechanism of Action
This compound binding to the TRPV4 channel induces a conformational change, opening the channel pore and allowing the influx of cations, primarily Ca²⁺.[1][2][3] This increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is the primary trigger for a variety of cellular responses in HUVECs, including the activation of downstream signaling pathways, alterations in endothelial barrier function, and modulation of inflammatory responses. The effects of this compound can be blocked by TRPV4 antagonists such as HC067047 and Ruthenium Red.[1][2]
Diagram of the primary signaling pathway of this compound in HUVECs.
Caption: this compound activates TRPV4, leading to Ca²⁺ influx and subsequent eNOS activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters in HUVECs as reported in the literature.
Table 1: Dose-Dependent Effects of this compound on Intracellular Calcium ([Ca²⁺]i)
| Concentration | Observed Effect | Reference |
| 5 nM | Robust Ca²⁺ influx | [4] |
| 10 nM | Significant eNOS, Akt, and AMPKα phosphorylation | [5] |
| 30 nM | Robust and sustained Ca²⁺ increases | [2][6] |
| 100 nM | Near-maximal effect on TRPV4 cytoplasmic aggregation | [1] |
| 0.1 nM - 1 µM | Concentration-dependent increase in whole-cell Ca²⁺ event frequency (EC₅₀ = 26.9 nM) | [7] |
Table 2: Effects of this compound on Endothelial Barrier Function and Inflammatory Responses
| Parameter | Concentration | Incubation Time | Observed Effect | Reference |
| Transendothelial Electrical Resistance (TER) | 30 nM | Minutes to hours | Rapid and transient decrease | [8][9] |
| Monocyte Adhesion (TNF-α stimulated) | 1 nM, 10 nM | 2 hours pretreatment | Attenuation of monocyte adhesion | [10] |
| ICAM-1 and VCAM-1 Expression (TNF-α stimulated) | 1 nM, 10 nM | 2 hours pretreatment | Decreased mRNA and protein expression | [10] |
| Apoptosis | 30 nM | 24 hours | Significant increase in apoptotic cells | [2] |
| Necrosis | 30 nM | 24 hours | Promotion of necrosis in a fraction of cells | [2] |
| Cell Detachment | 10 nM | 3 hours | Concentration-related detachment from the plate | [11] |
Experimental Protocols
Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of changes in [Ca²⁺]i in HUVECs in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well glass-bottom plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, Glucose. Adjust to pH 7.4.
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with dual excitation (340/380 nm) and emission (~510 nm) capabilities.
Protocol:
-
Seed HUVECs onto 24-well glass-bottom plates and culture until confluent.
-
Prepare a Fura-2 AM loading solution: 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Aspirate the culture medium and wash the cells once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to the wells.
-
Mount the plate on the fluorescence microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Add this compound to the desired final concentration (e.g., 30 nM) and immediately start recording fluorescence changes over time.
-
At the end of the experiment, add ionomycin (to determine Fmax) followed by a Ca²⁺-free HBS containing EGTA (to determine Fmin) for calibration of the Fura-2 ratio to [Ca²⁺]i.
-
Analyze the ratio of fluorescence intensities (F340/F380) to determine the relative changes in [Ca²⁺]i.
Diagram of the Calcium Imaging Workflow.
References
- 1. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential modulation of transendothelial electrical resistance by TRPV4 agonists is mediated by apoptosis and/or necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]
- 6. moodle2.units.it [moodle2.units.it]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols: GSK1016790A for Inducing TRPV4-Mediated Responses in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes. GSK1016790A is a potent and selective synthetic agonist of TRPV4, making it an invaluable tool for studying the channel's function and downstream signaling pathways.[1][2] This document provides detailed application notes and protocols for utilizing this compound to induce and characterize TRPV4-mediated responses in HeLa cells, which are a common model for overexpressing and studying this channel.[2]
Data Presentation
Table 1: Dose-Dependent Activation of TRPV4 by this compound in HeLa-TRPV4 Cells
| This compound Concentration | Effect on Intracellular Ca2+ ([Ca2+]i) | EC50 | Reference |
| 1 nM, 3 nM, 5 nM, 10 nM, 20 nM, 100 nM | Dose-dependent increase in [Ca2+]i | 3.3 nM | [3][4] |
Table 2: Electrophysiological Responses of HeLa-TRPV4 Cells to this compound
| Parameter | Value | Conditions | Reference |
| Peak Current Activation | Within 1 minute | Whole-cell patch clamp, -90 mV holding potential | [1] |
| Desensitization Time Constant (τ) in Ca2+-containing media | 0.8 ± 0.1 minutes | Single exponential fit | [5] |
| Desensitization Time Constant (τ) in Ca2+-free media | 3.8 ± 1.8 minutes | Single exponential fit | [5] |
Signaling Pathways
Activation of TRPV4 in HeLa cells by this compound initiates a cascade of intracellular events. The primary response is a significant influx of Ca2+, which then triggers further downstream signaling. This leads to a rapid, partial desensitization and subsequent downregulation of the channel from the plasma membrane.[1][6] The endocytosis of TRPV4 channels following stimulation with this compound is regulated by a signaling pathway involving Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[7]
Experimental Protocols
Protocol 1: Calcium Imaging of this compound-Induced TRPV4 Activation
This protocol details the measurement of intracellular calcium concentration changes in HeLa cells transiently transfected with TRPV4 following stimulation with this compound.
Materials:
-
HeLa cells
-
TRPV4 expression vector (e.g., TRPV4-mVenus)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Culture and Transfection:
-
Culture HeLa cells in DMEM in a 35 mm glass-bottom dish.
-
When cells reach 70-80% confluency, transfect them with the TRPV4 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection.
-
-
Calcium Indicator Loading:
-
Wash the cells twice with HBSS.
-
Incubate the cells with 5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Calcium Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.
-
Prepare working solutions of this compound in HBSS from the stock solution.
-
Add the desired concentration of this compound to the cells while continuously recording fluorescence.
-
Continue recording to observe the peak response and any subsequent changes in intracellular calcium levels. A rapid increase in the 340/380 nm fluorescence ratio indicates a rise in intracellular Ca2+.[5]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Normalize the data to the baseline fluorescence to determine the change in intracellular calcium concentration.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of TRPV4 Currents
This protocol describes the electrophysiological recording of TRPV4 channel currents in TRPV4-transfected HeLa cells activated by this compound.
Materials:
-
HeLa cells transfected with TRPV4
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation:
-
Plate TRPV4-transfected HeLa cells on glass coverslips suitable for patch-clamp recording.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -90 mV.
-
Record baseline current.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the induced current. Voltage ramps (e.g., -100 to +100 mV over 200 ms) can be applied to determine the current-voltage (I-V) relationship.[5]
-
-
Data Analysis:
-
Measure the peak current amplitude in response to this compound.
-
Analyze the time course of channel activation and desensitization.
-
Plot the I-V relationship to characterize the properties of the this compound-activated current.
-
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GSK1016790A and TRPV4 Channel Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK1016790A for TRPV4 channel activation, with a special focus on understanding and troubleshooting desensitization phenomena.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on the TRPV4 channel?
A1: this compound is a potent and selective small molecule agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] It activates the channel, leading to an influx of cations, most notably calcium (Ca2+), into the cell.[1][4] This influx triggers various downstream cellular responses.
Q2: What is TRPV4 channel desensitization in the context of this compound application?
A2: Upon activation by this compound, the TRPV4 channel undergoes a rapid, partial desensitization.[4][5][6][7][8] This means that the channel's response to the agonist decreases over time, even in the continued presence of this compound. This is an intrinsic regulatory mechanism to prevent cellular overstimulation.
Q3: Is the desensitization of TRPV4 by this compound dependent on calcium influx?
A3: No, studies have shown that the early partial desensitization of the TRPV4 channel induced by this compound is Ca2+-independent.[4][5][6] Patch clamp analysis has confirmed this observation.[4][6][8]
Q4: What is the primary mechanism behind this compound-induced TRPV4 desensitization?
A4: The primary mechanism is the downregulation of TRPV4 channel expression on the plasma membrane.[4][5][6][7][8] this compound stimulation leads to the internalization or endocytosis of TRPV4 channels.[9][10] This process is controlled by signaling pathways involving PI3K, PKC, and RhoA.[10]
Q5: At what concentrations is this compound typically effective, and what is its EC50?
A5: this compound is effective at nanomolar concentrations. The half-maximal effective concentration (EC50) for Ca2+ influx can vary depending on the cell type and experimental conditions, with reported values of approximately 2.1 nM in human TRPV4-expressing HEK cells, 3.3 nM in HeLa-TRPV4 cells, and 18 nM in mouse TRPV4-expressing HEK cells.[1][2][3][4] A concentration of 10 nM is often used for near-maximal stimulation in studies.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak response to this compound application. | 1. Inappropriate cell line: The cell line may not endogenously express TRPV4 or may express it at very low levels. | 1. Use a cell line known to express functional TRPV4 channels (e.g., HEK293, HUVECs) or transiently or stably transfect your cells with a TRPV4 expression vector.[4][9] |
| 2. Incorrect this compound concentration: The concentration used may be too low to elicit a response. | 2. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup. Start with a range of 1 nM to 100 nM.[1][4] | |
| 3. Compound degradation: this compound may have degraded due to improper storage. | 3. Ensure proper storage of the compound as per the manufacturer's instructions, typically at -20°C. Prepare fresh working solutions for each experiment. | |
| Rapid signal decay or apparent desensitization is observed. | 1. Expected channel behavior: This is the known mechanism of this compound-induced TRPV4 desensitization due to channel internalization. | 1. Acknowledge this as the expected physiological response. For experiments requiring sustained channel activity, this limitation should be considered in the experimental design. |
| 2. Cell health issues: Poor cell health can lead to altered ion channel function and faster signal rundown. | 2. Ensure cells are healthy and not overgrown before starting the experiment. Use appropriate cell culture conditions. | |
| High background signal or spontaneous channel activity. | 1. Basal TRPV4 activity: Some cell types may exhibit a low level of spontaneous TRPV4 activity. | 1. Measure the baseline signal before adding this compound and subtract it from the stimulated signal. |
| 2. Other sources of calcium influx: The observed signal may not be solely due to TRPV4 activation. | 2. Use a specific TRPV4 antagonist, such as HC-067047 or GSK2193874, to confirm that the signal is mediated by TRPV4.[9][11] The general TRP channel blocker Ruthenium Red can also be used.[4] | |
| Variability between experiments. | 1. Inconsistent cell passage number: Ion channel expression and function can change with cell passage. | 1. Use cells within a consistent and low passage number range for all experiments. |
| 2. Temperature fluctuations: TRPV4 is a thermosensitive channel. | 2. Maintain a constant and controlled temperature throughout the experiment. | |
| 3. Inconsistent agonist application: The method of agonist application can affect the kinetics of the response. | 3. Use a perfusion system for rapid and consistent application of this compound. |
Quantitative Data Summary
Table 1: EC50 Values for this compound-Induced Ca2+ Influx
| Cell Type | Species | EC50 (nM) | Reference |
| HeLa cells transiently expressing TRPV4 | Human | 3.3 | [4] |
| HEK cells expressing TRPV4 | Human | 2.1 | [1][2][3] |
| HEK cells expressing TRPV4 | Mouse | 18 | [1][2][3] |
| Choroid plexus epithelial cells | Not Specified | 34 | [3] |
Table 2: Time Course of this compound-Induced Effects in HeLa-TRPV4 Cells
| Time Point (minutes) | Event | Observation | Reference |
| ~1.9 | Peak Ca2+ Influx | The intracellular Ca2+ concentration reaches its maximum. | [4] |
| 3 | TRPV4 Downregulation | Plasma membrane expression of TRPV4 decreases by nearly 30%. | [5] |
| >30 | Sustained Ca2+ Elevation | Intracellular Ca2+ levels remain elevated but at a lower level than the initial peak. | [4] |
Experimental Protocols
Key Experiment: Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to this compound application.
Materials:
-
Cells expressing TRPV4 channels (e.g., HEK293-TRPV4 or HUVECs)
-
Glass-bottom imaging dishes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with a camera and software for time-lapse imaging
Procedure:
-
Cell Plating: Plate TRPV4-expressing cells onto glass-bottom dishes and allow them to adhere and grow to an appropriate confluency (typically 70-80%).
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS. For Fura-2 AM, a typical concentration is 2-5 µM. For Fluo-4 AM, 1-2 µM is common.
-
Add a small amount of Pluronic F-127 (e.g., 0.02%) to the loading solution to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the dye loading solution at 37°C for 30-60 minutes.
-
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye.
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence signal for 1-2 minutes before adding the agonist.
-
Add this compound at the desired final concentration to the imaging buffer. It is recommended to use a perfusion system for uniform and rapid application.
-
Record the changes in fluorescence intensity over time for at least 5-10 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells or regions of interest over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths (e.g., 340 nm/380 nm). For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).
-
Plot the change in fluorescence ratio or intensity over time to visualize the calcium transient.
-
Visualizations
Caption: this compound signaling and desensitization pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | Semantic Scholar [semanticscholar.org]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GSK1016790A concentration to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of GSK1016790A, a potent and selective TRPV4 channel agonist, while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4] TRPV4 is a non-selective cation channel that, when activated, allows the influx of ions, most notably calcium (Ca²⁺), into the cell.[2][4][5][6] This influx of intracellular calcium triggers a variety of downstream cellular signaling pathways.[5]
Q2: At what concentration should I start my experiments with this compound?
A2: The optimal concentration of this compound is highly cell-type dependent. For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 100 nM).[2][6] The EC₅₀ (half-maximal effective concentration) has been reported to be in the low nanomolar range in several cell lines.[2][6][7]
Q3: What are the signs of cytotoxicity with this compound?
A3: Cytotoxicity induced by this compound is primarily due to excessive intracellular calcium influx.[8][9] Signs of cytotoxicity include cellular swelling, membrane blebbing, and ultimately cell death through necrosis or apoptosis.[8][9] A significant increase in lactate dehydrogenase (LDH) release into the cell culture medium is a quantitative indicator of necrosis.[8]
Q4: How can I avoid cytotoxicity when using this compound?
A4: To avoid cytotoxicity, it is crucial to determine the optimal concentration for your specific cell type and experimental conditions. This can be achieved by performing a careful dose-response analysis and a concurrent cytotoxicity assay (e.g., LDH or MTT assay). It is also important to consider the duration of exposure to this compound, as prolonged exposure even at lower concentrations may lead to cytotoxicity.
Q5: Does this compound affect TRPV4 channel expression?
A5: Yes, studies have shown that activation of TRPV4 by this compound can lead to a rapid partial desensitization and downregulation of the channel's expression on the plasma membrane.[1][4][6][7] This is a regulatory mechanism to control the extent of cellular response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No cellular response to this compound | Low or no expression of TRPV4 channels in the cell line. | Verify TRPV4 expression using techniques such as Western blot, qPCR, or immunofluorescence. Consider using a positive control cell line known to express TRPV4. |
| Inactive this compound compound. | Ensure proper storage and handling of the compound. Prepare fresh stock solutions in an appropriate solvent like DMSO. | |
| High levels of cell death observed | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with lower concentrations (1-10 nM). |
| Prolonged exposure to the agonist. | Reduce the incubation time with this compound. | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Inaccurate dilution of this compound. | Prepare fresh dilutions for each experiment and use calibrated pipettes. |
Data Presentation
Table 1: Reported EC₅₀ Values of this compound in Different Cell Lines
| Cell Line | EC₅₀ | Reference |
| Human TRPV4 expressing HEK cells | 2.1 nM | [2][3][7] |
| Mouse TRPV4 expressing HEK cells | 18 nM | [2][3][7] |
| Choroid plexus epithelial cells | 34 nM | [7] |
| HeLa cells transiently transfected with TRPV4 | 3.3 nM | [6] |
| Primary human microvascular endothelial cells | 26.9 nM | [10] |
Table 2: Cytotoxicity of this compound in Human Umbilical Vein Endothelial Cells (HUVECs)
| Concentration | Observation | Reference |
| 100 nM | Strong and significant increase in LDH release (necrosis). | [8] |
| 100 nM (in Ca²⁺-free buffer) | No cytotoxic effect. | [8] |
Experimental Protocols
Protocol 1: Dose-Response Determination using Calcium Imaging
-
Cell Preparation: Seed cells expressing TRPV4 on a glass-bottom dish suitable for microscopy.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence images for 2-5 minutes to establish a stable signal.
-
This compound Addition: Add varying concentrations of this compound (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM) to the cells.
-
Data Acquisition: Record the change in fluorescence intensity over time. A rapid increase in fluorescence indicates calcium influx.
-
Data Analysis: Plot the peak fluorescence intensity against the this compound concentration to generate a dose-response curve and calculate the EC₅₀.
Protocol 2: Cytotoxicity Assessment using LDH Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat cells with a range of this compound concentrations for a specific duration (e.g., 24 hours). Include a vehicle-only control and a positive control for maximum LDH release.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Measurement: Perform the LDH assay on the supernatant according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
Visualizations
Caption: this compound signaling pathway leading to cellular responses and potential cytotoxicity.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Differential modulation of transendothelial electrical resistance by TRPV4 agonists is mediated by apoptosis and/or necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of transient receptor potential vanilloid 4 induces apoptosis in hippocampus through downregulating PI3K/Akt and upregulating p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optical Recording Reveals Novel Properties of this compound-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK1016790A solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GSK1016790A, a potent TRPV4 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent small-molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] Its primary mechanism of action is the activation of TRPV4 channels, which are calcium-permeable cation channels. This activation leads to an influx of calcium ions (Ca2+) into the cell, triggering a variety of downstream signaling pathways.[2][3] this compound has been shown to be significantly more potent than other TRPV4 agonists like 4α-phorbol didecanoate (4α-PDD).[4][5]
Q2: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[6] However, it is considered insoluble in water and sparingly soluble in aqueous buffers.[1][6]
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. What could be the cause and how can I solve this?
This is a common issue due to the low aqueous solubility of this compound. Here are some potential causes and solutions:
-
Final DMSO Concentration is Too Low: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. A final concentration of 0.1% to 1% DMSO is often used, but this should be optimized for your specific cell type or experimental system to minimize solvent effects.
-
Incorrect Dilution Method: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in 100% DMSO to make a concentrated stock solution.[6] Then, dilute this stock solution into your aqueous buffer with vigorous vortexing. Do not attempt to dissolve the solid compound directly in an aqueous solution.
-
Storage of Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[6]
-
Moisture in DMSO: Using DMSO that has absorbed moisture can reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO for preparing stock solutions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility. | First, dissolve this compound in an organic solvent like DMSO to create a stock solution. Then, dilute the stock into the aqueous buffer.[6] |
| Final solvent concentration is too low. | Increase the final percentage of the organic solvent in the aqueous solution, ensuring it is compatible with your experimental system. | |
| Aqueous solution stored for too long. | Prepare fresh aqueous solutions of this compound for each experiment and use them immediately.[6] | |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh stock solutions regularly and store them properly at -20°C.[6] Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of stock solution. | Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication can be used to aid dissolution in some solvents.[7] | |
| Low potency or lack of effect | Suboptimal final concentration. | This compound is a potent agonist with EC50 values in the low nanomolar range.[1] Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Cell health or passage number. | Ensure cells are healthy and within a low passage number range, as receptor expression and sensitivity can change over time in culture. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents based on data from multiple suppliers.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | >10 - 100 | >15.25 - 152.52 | [1][4][6][7][8] |
| Ethanol | 58 - 100 | 88.47 - 152.52 | [1][7][9] |
| Dimethyl formamide (DMF) | ~15 | ~22.88 | [6] |
| Water | Insoluble | - | [1][9] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 | ~0.38 | [6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 | 5.03 | [7] |
Note: Solubility can vary slightly between batches and is dependent on factors such as temperature and the purity of the solvent.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound solid (Molecular Weight: 655.61 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.56 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the solid. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[7]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
Preparation of an Aqueous Working Solution
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Determine the final concentration of this compound and DMSO required for your experiment.
-
Serially dilute the DMSO stock solution in your aqueous buffer (e.g., cell culture medium, PBS) to achieve the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately and vigorously to prevent precipitation.
-
Use the freshly prepared aqueous working solution immediately for your experiment.[6]
Signaling Pathways and Workflows
This compound-Mediated TRPV4 Activation Pathway
Activation of the TRPV4 channel by this compound initiates a cascade of intracellular events, primarily driven by the influx of Ca2+.
Caption: this compound activates TRPV4, leading to Ca²⁺ influx and downstream signaling.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps for preparing this compound solutions and using them in a typical cell-based calcium imaging experiment.
Caption: Workflow for this compound solution preparation and in vitro use.
Logical Troubleshooting Flow for Solubility Issues
This diagram provides a step-by-step guide to troubleshoot common solubility problems encountered with this compound.
Caption: A logical guide to resolving this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ≥98% (HPLC), solid, TRPV4 channel agonist | Sigma-Aldrich [sigmaaldrich.com]
- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. selleck.co.jp [selleck.co.jp]
Preventing GSK1016790A degradation in experimental buffers
Welcome to the technical support center for GSK1016790A, a potent TRPV4 agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation in buffers.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | This compound has low solubility in aqueous solutions. | Prepare a concentrated stock solution in 100% DMSO. For the final working solution, dilute the DMSO stock into the aqueous buffer with vigorous vortexing. The final DMSO concentration should be kept as low as possible for your experimental system. |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Always prepare fresh working solutions of this compound in your experimental buffer immediately before use. Avoid storing aqueous solutions of the compound for more than one day.[1] |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles.[2][3] | |
| Reduced or no biological activity | Improper storage of the compound. | Store the solid compound at -20°C for long-term stability (up to 3 years).[4] Store DMSO stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[2][3] |
| Incorrect final concentration. | Recalculate the required volume of the stock solution for dilution. Ensure accurate pipetting and thorough mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is 100% DMSO.[1][4][5] It is also soluble in ethanol.[4][5]
Q2: How should I store this compound?
A2: this compound as a solid powder should be stored at -20°C and is stable for at least three years.[4] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year or at -20°C for up to one month.[2][3] It is highly recommended to avoid repeated freeze-thaw cycles of stock solutions.[2][3]
Q3: Why are my aqueous solutions of this compound not stable?
A3: this compound has limited stability in aqueous buffers. While the exact degradation mechanism is not extensively documented in publicly available literature, it is recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than a day.[1]
Q4: Can I dissolve this compound directly in my cell culture medium or physiological buffer?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's low solubility.[1][4] The best practice is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your experimental buffer.
Q5: What is the optimal pH for my experimental buffer when using this compound?
A5: While specific data on pH-dependent degradation is limited, most published experiments using this compound are performed in standard physiological buffers with a pH of 7.2-7.4.[1] It is advisable to maintain the pH within this physiological range to ensure both the stability of the compound and the health of the cells.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 93 | 141.85 |
| Ethanol | 58 | 88.47 |
| Water | < 1 | Insoluble or slightly soluble |
Data sourced from TargetMol.[4]
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 3 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Data compiled from Selleck Chemicals and TargetMol.[2][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight is 655.61 g/mol .
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 152.5 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution.[4]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials: 10 mM this compound in DMSO stock solution, pre-warmed experimental buffer (e.g., HBSS, cell culture medium).
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your experimental buffer to achieve the desired final concentration.
-
For example, to prepare a 100 nM working solution in 10 mL of buffer, add 1 µL of the 10 mM stock solution to the 10 mL of buffer.
-
Vortex the working solution immediately and thoroughly to ensure homogeneity and prevent precipitation.
-
Use the freshly prepared working solution for your experiment without delay.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting inconsistent results with this compound.
Caption: Signaling pathways activated by this compound.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 5. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
Off-target effects of GSK1016790A in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV4 agonist, GSK1016790A. The information provided is based on publicly available research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a potent and selective small-molecule agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4][5] The TRPV4 channel is a non-selective cation channel involved in various physiological processes.[1][6][7]
Q2: Is this compound considered a specific activator of TRPV4?
Yes, based on available research, this compound is considered a highly specific activator of TRPV4.[2][7][8] Studies have shown that it does not induce calcium influx in cells that do not express TRPV4, such as non-transfected HEK293 or HeLa cells.[1][7] Furthermore, its effects can be blocked by TRPV4-selective antagonists like HC067047.[1][4]
Q3: Have any off-target effects of this compound been reported in the literature?
The available literature emphasizes the selectivity of this compound for the TRPV4 channel. One study explicitly reports that this compound shows no activity at TRPM8 and TRPA1 channels at concentrations up to 20 μM. While comprehensive screening against all possible off-targets may not be publicly available, the current body of research points towards a high degree of specificity for TRPV4.
Q4: What are the typical downstream cellular effects of TRPV4 activation by this compound?
Activation of TRPV4 by this compound leads to a rapid influx of cations, primarily Ca2+.[1][7] This increase in intracellular calcium can trigger a cascade of downstream signaling events, including:
-
Channel Desensitization and Internalization: Prolonged exposure to this compound can lead to a partial desensitization of the TRPV4 channel and its subsequent internalization from the plasma membrane into recycling endosomes.[1][2][3][5]
-
Activation of Signaling Pathways: The calcium influx can activate various signaling pathways, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and RhoA, which are involved in regulating TRPV4 trafficking.[1][4][5] In endothelial cells, this compound has been shown to induce the phosphorylation of eNOS, Akt, and AMPKα.[8]
Q5: What are the known in vivo effects of this compound?
In vivo administration of this compound has been shown to cause vasodilation, leading to decreases in systemic and pulmonary vascular resistance.[9] At higher doses, it can induce cardiovascular collapse.[10][11][12] Other reported in vivo effects include the induction of bladder overactivity in mice.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No cellular response (e.g., no Ca2+ influx) after this compound application. | 1. Cells do not express functional TRPV4 channels. 2. Incorrect concentration of this compound used. 3. Degradation of this compound. | 1. Confirm TRPV4 expression in your cell line at the mRNA and protein level. Consider using a positive control cell line known to express TRPV4 (e.g., HEK293 cells overexpressing TRPV4). 2. Refer to the quantitative data table below for effective concentrations in various cell lines. Perform a dose-response experiment to determine the optimal concentration for your system. 3. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions. |
| High background signal or unexpected cellular responses. | 1. Potential off-target effects at high concentrations. 2. Vehicle (e.g., DMSO) toxicity. | 1. Although reported to be highly selective, using the lowest effective concentration is recommended to minimize any potential for off-target activity. 2. Run a vehicle-only control to ensure that the observed effects are specific to this compound. |
| Variability in experimental results. | 1. Differences in cell passage number or culture conditions affecting TRPV4 expression. 2. Inconsistent timing of this compound application and measurement. | 1. Maintain consistent cell culture practices and use cells within a defined passage number range. 2. Be aware that TRPV4 activation and subsequent desensitization can be rapid. Standardize the timing of your experimental procedures. |
Quantitative Data
Table 1: Potency of this compound in Different Cell Types
| Cell Type | Assay | Parameter | Value (nM) |
| Choroid plexus epithelial cells | Ca2+ influx | EC50 | 34[9] |
| Human TRPV4-expressing HEK cells | Ca2+ influx | EC50 | 2.1[9] |
| Mouse TRPV4-expressing HEK cells | Ca2+ influx | EC50 | 18[9] |
| HeLa cells expressing TRPV4 | Ca2+ influx | EC50 | 3.3[7] |
| HEK293 cells expressing TRPV4 | Cytoplasmic aggregation | EC50 | 31 |
Experimental Protocols
Calcium Imaging Assay to Measure this compound-induced TRPV4 Activation
This protocol is a generalized procedure based on methodologies described in the cited literature.
-
Cell Preparation: Seed cells expressing TRPV4 (e.g., HEK293-TRPV4 or HUVECs) onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and culture to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2.5 µM Fura-2 AM with 0.01% w/v Pluronic F-127) in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with the salt solution.
-
Add the loading buffer to the cells and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
-
Washing: Gently wash the cells multiple times with the salt solution to remove extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader or on a fluorescence microscope and measure the baseline fluorescence for a period of time to establish a stable signal.
-
This compound Application: Add this compound at the desired final concentration to the cells.
-
Data Acquisition: Immediately begin recording the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at the appropriate wavelengths following excitation at the Ca2+-bound and Ca2+-free wavelengths (e.g., 340 nm and 380 nm).
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative changes in intracellular calcium concentration.
Specificity Control Experiment
To confirm that the observed calcium influx is mediated by TRPV4, perform the following control experiments:
-
Negative Control: Use non-transfected cells of the same parental line that do not express TRPV4. Application of this compound should not result in a significant calcium signal.[1]
-
Antagonist Control: Pre-incubate the TRPV4-expressing cells with a selective TRPV4 antagonist (e.g., HC067047) before adding this compound. The antagonist should block the this compound-induced calcium influx.[1]
Visualizations
Caption: Signaling pathway of this compound-induced TRPV4 endocytosis.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Determinants of TRPV4 activity following selective activation by small molecule agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | Semantic Scholar [semanticscholar.org]
- 7. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 8. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 10. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Downregulation of Plasma Membrane TRPV4 by GSK1016790A
This technical support guide provides troubleshooting advice and frequently asked questions for researchers studying the downregulation of the plasma membrane Transient Receptor Potential Vanilloid 4 (TRPV4) channel by its potent agonist, GSK1016790A.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on plasma membrane TRPV4 levels?
A1: this compound, a selective and potent agonist, induces the activation, subsequent desensitization, and downregulation of TRPV4 channels from the plasma membrane.[1][2][3][4][5] This process involves the internalization of the channel.
Q2: How quickly does this compound induce TRPV4 downregulation?
A2: The downregulation of plasma membrane TRPV4 is a rapid process. A significant decrease of nearly 30% can be observed as early as 3 minutes after stimulation with this compound.[1] The reduction in plasma membrane density continues, with translocation to recycling endosomes occurring within 20-30 minutes.[6][7][8]
Q3: Is the this compound-induced downregulation of TRPV4 dependent on calcium?
A3: Yes, the internalization of TRPV4 following this compound stimulation is a calcium-dependent process.[6][7][9] Experimental evidence shows that the cytoplasmic aggregation of TRPV4 channels is contingent on both Ca2+ influx from the extracellular environment and its release from intracellular stores.[6][7][9] Depleting intracellular calcium stores with thapsigargin or removing extracellular calcium inhibits this internalization.[6][7][9]
Q4: What signaling pathways are involved in the this compound-mediated downregulation of TRPV4?
A4: The endocytosis of TRPV4 induced by this compound is regulated by the PI3K, PKC, and RhoA signaling pathways.[6][7][8] Inhibition of PI3K (e.g., with LY294002) and PKC (e.g., with BIM1) has been shown to prevent the translocation of TRPV4 from the plasma membrane.[6]
Q5: What happens to the TRPV4 channels after they are internalized?
A5: Following stimulation with this compound, internalized TRPV4 channels are translocated to recycling endosomes.[6][7] This has been demonstrated by the increased interaction of TRPV4 with the recycling endosome marker Rab11, as shown in Bioluminescence Resonance Energy Transfer (BRET) assays.[6][7]
Q6: I am not observing TRPV4 downregulation after applying this compound. What could be the issue?
A6: Here are a few troubleshooting steps:
-
Cell Line and TRPV4 Expression: Confirm that your cell line expresses functional TRPV4 channels. For non-transfected cells, endogenous expression might be too low. Overexpression systems like HEK293 or HeLa cells stably or transiently expressing TRPV4 are commonly used.[1][4][6][7]
-
This compound Concentration and Potency: Ensure the concentration of this compound is appropriate. The EC50 for Ca2+ influx is in the low nanomolar range (e.g., 2.1-34 nM depending on the cell type).[3][10] A concentration of 100 nM has been used to achieve a near-maximal effect on internalization.[6][7][9] Verify the integrity and activity of your this compound compound.
-
Calcium Availability: As the process is calcium-dependent, ensure your experimental buffer contains physiological levels of extracellular calcium and that intracellular stores are not depleted prior to stimulation.[6][7][9]
-
Detection Method Sensitivity: The method used to quantify plasma membrane TRPV4 must be sensitive enough to detect the change. Consider using cell surface biotinylation followed by Western blotting or TIRF microscopy for direct visualization.[1][6]
Troubleshooting Guides
Guide 1: Calcium Imaging Experiments
| Issue | Possible Cause | Recommendation |
| No Ca2+ influx observed after this compound application. | No or low functional TRPV4 expression in the cells. | Use a positive control (e.g., ionomycin) to confirm cell viability and dye loading. Test a cell line known to express functional TRPV4. |
| Inactive this compound compound. | Test a fresh batch of the agonist. | |
| Use of a TRPV4 antagonist. | Ensure no TRPV4 antagonists (e.g., HC067047) are present.[6][9] | |
| High basal intracellular Ca2+ levels. | Cell stress or death. | Ensure gentle handling of cells and use of appropriate buffers. |
| Phototoxicity from imaging. | Reduce laser power and exposure time. |
Guide 2: Western Blotting for Plasma Membrane TRPV4
| Issue | Possible Cause | Recommendation |
| No change in TRPV4 levels after this compound treatment. | Inefficient biotinylation of surface proteins. | Ensure the biotinylation reagent is fresh and that the reaction is performed at 4°C to prevent endocytosis. |
| Contamination of the plasma membrane fraction with intracellular membranes. | Use appropriate markers for plasma membrane (e.g., cadherin) and intracellular compartments to assess the purity of your fractions. | |
| Insufficient stimulation time. | While downregulation is rapid, ensure a sufficient time point is chosen (e.g., 20-30 minutes) for robust internalization.[6][7] | |
| High variability between replicates. | Inconsistent cell densities or stimulation conditions. | Ensure consistent cell seeding and uniform application of this compound. |
| Uneven protein loading. | Normalize to a loading control that is not affected by the treatment. |
Quantitative Data Summary
Table 1: Effect of this compound on Plasma Membrane TRPV4 Levels
| Parameter | Cell Type | Method | Time Point | Result | Reference |
| Plasma Membrane Abundance | HeLa-TRPV4 | Western Blot | 3 min | ~30% decrease | [1] |
| Membrane Expression | HUVECs | Cell Surface Biotinylation | 20 min | 1.16 ± 0.30 fold decrease | [6] |
| BRET Ratio (TRPV4-Kras) | HEK293-TRPV4 | BRET | 30 min | 0.027 ± 0.011 fold decrease | [6][7] |
| BRET Ratio (TRPV4-Rab11) | HEK293-TRPV4 | BRET | 30 min | 0.028 ± 0.008 fold increase | [6][7] |
Table 2: Potency of this compound in Activating TRPV4
| Parameter | Cell Type | Method | Value | Reference |
| EC50 (Ca2+ influx) | hTRPV4-HEK cells | Ca2+ Imaging | 2.1 nM | [3] |
| EC50 (Ca2+ influx) | mTRPV4-HEK cells | Ca2+ Imaging | 18 nM | [3] |
| EC50 (Ca2+ influx) | HeLa-TRPV4 cells | Ca2+ Imaging | 3.3 nM | [2] |
| EC50 (Cytoplasmic Aggregation) | HEK293-TRPV4 | Confocal Microscopy | 31 nM | [9] |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation Assay
-
Cell Culture and Treatment: Culture cells (e.g., HUVECs or HEK293-TRPV4) to confluency. Treat the cells with the desired concentration of this compound (e.g., 100 nM) for the specified duration (e.g., 20 minutes) at 37°C.
-
Biotinylation: Wash the cells with ice-cold PBS. Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C to label surface proteins.
-
Quenching: Quench the unreacted biotin by washing with a quenching buffer (e.g., PBS containing glycine or Tris).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to capture the biotinylated surface proteins.
-
Elution and Western Blotting: Wash the beads extensively. Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-TRPV4 antibody to quantify the amount of surface-expressed TRPV4.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding TRPV4 fused to a BRET donor (e.g., Rluc8) and a plasma membrane marker (Kras) or a recycling endosome marker (Rab11) fused to a BRET acceptor (e.g., Venus).
-
Cell Seeding: Seed the transfected cells into a white, clear-bottom 96-well plate.
-
Treatment: Treat the cells with this compound (e.g., 100 nM) for the desired time (e.g., 30 minutes).
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Signal Detection: Immediately measure the luminescence signals at the emission wavelengths for the donor and acceptor using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the net BRET ratio by subtracting the background BRET ratio (from cells expressing only the donor) from the BRET ratio of the cells expressing both donor and acceptor. A decrease in the TRPV4-Kras BRET ratio and an increase in the TRPV4-Rab11 BRET ratio indicate translocation from the plasma membrane to recycling endosomes.[6][7]
Visualizations
Caption: Experimental workflow for studying this compound-induced TRPV4 downregulation.
Caption: Signaling pathway of this compound-induced TRPV4 endocytosis.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 4. Determinants of TRPV4 activity following selective activation by small molecule agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - The TRPV4 agonist this compound regulates the membrane expression of TRPV4 channels - RMIT University - Figshare [research-repository.rmit.edu.au]
- 9. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 10. Comparative Analysis of Single-Molecule Dynamics of TRPV1 and TRPV4 Channels in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to store and handle GSK1016790A for long-term stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of GSK1016790A, a potent and selective TRPV4 channel agonist.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term stability?
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution, dissolve the crystalline solid in a suitable organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF).[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For example, a 10 mM stock solution can be prepared by dissolving the compound in DMSO.[2]
Q3: How should I store the prepared stock solution?
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[3] Stored at -80°C, the stock solution is stable for up to two years, and at -20°C, it is stable for one year.[3]
Q4: Is this compound soluble in aqueous buffers?
This compound is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] For instance, a 1:3 solution of DMSO:PBS (pH 7.2) can be prepared.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Troubleshooting Guide
Issue: I am not observing the expected cellular response (e.g., Ca2+ influx) after applying this compound.
-
Solution 1: Verify Stock Solution Integrity. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Prepare a fresh stock solution from the crystalline solid.
-
Solution 2: Confirm Cell Line Responsiveness. Ensure that the cell line used in your experiment expresses functional TRPV4 channels. Non-transfected HEK293 cells, for example, will not respond to this compound.[4]
-
Solution 3: Check for Channel Desensitization. Prolonged exposure to this compound can lead to a rapid partial desensitization of TRPV4 channels.[2][5] Consider the timing of your measurements after agonist application.
-
Solution 4: Optimize Agonist Concentration. The effective concentration of this compound can vary between cell types. A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup. EC50 values have been reported to be 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse TRPV4-expressing HEK cells.[]
Issue: I am observing high background noise or off-target effects.
-
Solution 1: Assess Solvent Effects. The solvent used to dissolve this compound (e.g., DMSO) can have effects on cells at higher concentrations. Ensure that the final concentration of the solvent in your experimental medium is below the threshold that could cause non-specific effects. A vehicle control (medium with the same concentration of solvent but without this compound) should always be included in your experiments.
-
Solution 2: Confirm Specificity with an Antagonist. To confirm that the observed effects are mediated by TRPV4, use a selective TRPV4 antagonist, such as HC067047.[4] Pre-treatment with the antagonist should block the effects of this compound.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in Organic Solvent | -20°C | 1 year | [3] |
| -80°C | 2 years | [3] | |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~15 mg/mL | [1] |
| 50 mg/mL | ||
| 93 mg/mL (141.85 mM) | [7] | |
| 100 mg/mL (152.52 mM) | [8] | |
| Ethanol | ~10 mg/mL | [1] |
| 58 mg/mL (88.47 mM) | [7] | |
| 65.56 mg/mL (100 mM) | ||
| Dimethyl formamide (DMF) | ~15 mg/mL | [1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in fresh, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.6556 mg of this compound (MW: 655.61 g/mol ) in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Calcium Imaging Assay
This protocol is adapted from studies using HEK293 cells expressing TRPV4.[4][9]
-
Cell Culture: Plate HEK293 cells stably or transiently expressing TRPV4 onto glass-bottom dishes suitable for microscopy. Culture the cells in appropriate media until they reach the desired confluency.
-
Dye Loading: Wash the cells once with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate the cells with a calcium indicator dye (e.g., Fluo-4 AM) at 37°C for 30-60 minutes, according to the manufacturer's instructions.
-
Washing: Wash the cells twice with the imaging buffer to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images for a few minutes before adding the agonist to establish a stable baseline.
-
Agonist Application: Prepare the desired final concentration of this compound in the imaging buffer. For example, a final concentration of 100 nM can be used for maximal stimulation.[4] Add the this compound solution to the cells.
-
Image Acquisition: Immediately begin acquiring fluorescence images at regular intervals to capture the change in intracellular calcium concentration.
-
Data Analysis: Analyze the fluorescence intensity changes over time in individual cells or regions of interest. The data is often presented as a ratio of fluorescence relative to the baseline (F/F0).
Visualizations
Caption: Experimental workflow for a calcium imaging assay using this compound.
Caption: Signaling pathways activated by this compound-mediated TRPV4 activation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 7. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Responses to GSK1016790A in Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding the variable responses observed when using the TRPV4 agonist, GSK1016790A, across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] Its primary mechanism of action is to bind to and activate the TRPV4 channel, which is a non-selective cation channel, leading to an influx of calcium ions (Ca²⁺) into the cell.[1][2] This increase in intracellular calcium concentration triggers a variety of downstream signaling pathways.
Q2: Why do different cell lines show varying sensitivity to this compound?
The variability in cellular responses to this compound can be attributed to several factors:
-
TRPV4 Expression Levels: The most fundamental reason for varied responses is the differential expression level of the TRPV4 channel protein on the plasma membrane of different cell lines.[3] Cells with higher levels of functional TRPV4 channels will generally exhibit a more robust response to this compound.
-
Presence of Interacting Proteins: Cellular proteins can interact with TRPV4 and modulate its activity. For instance, microtubule-associated protein 7 (MAP7) and PACSIN 3 have been shown to influence TRPV4 function.[4] The presence or absence of these and other interacting partners can alter the channel's sensitivity to agonists.
-
Endogenous Activation State: Some cell types may have a higher basal level of TRPV4 activity due to endogenous factors, which can influence the response to an external agonist.
-
Signaling Pathway Differences: The intracellular signaling pathways that modulate TRPV4 activity (e.g., PLC, PKC, PKA) and the pathways activated downstream of TRPV4 can differ significantly between cell types, leading to diverse physiological outcomes even with similar initial calcium influx.[4][5][6]
Q3: What are the typical EC₅₀ values for this compound in common cell lines?
The half-maximal effective concentration (EC₅₀) of this compound can vary depending on the cell line and the experimental conditions. Below is a summary of reported EC₅₀ values.
| Cell Line | Species | EC₅₀ Value (nM) | Reference |
| HEK293 (expressing human TRPV4) | Human | 2.1 | [1] |
| HEK293 (expressing mouse TRPV4) | Mouse | 18 | [1] |
| HeLa (transfected with TRPV4) | Human | 3.3 | [5][7] |
| Choroid plexus epithelial cells | Not Specified | 34 | [1] |
| HEK293 | Human | 49 | [8] |
| HEK293 (for cytoplasmic aggregation) | Human | 31 | [9] |
Q4: What downstream signaling pathways are activated by this compound-induced TRPV4 activation?
Activation of TRPV4 by this compound and the subsequent calcium influx can initiate several downstream signaling cascades, including:
-
Phospholipase C (PLC) Pathway: Leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which can further modulate calcium signaling and activate Protein Kinase C (PKC).
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases can phosphorylate TRPV4, sensitizing the channel and enhancing its activity.[4][6]
-
PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and can be activated by TRPV4.[7]
-
RhoA Pathway: This pathway plays a role in regulating the cytoskeleton and has been implicated in TRPV4-mediated endocytosis.[7][10]
-
MAPK Pathways (e.g., ERK1/2, p38): These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses.[8]
-
eNOS Activation: In endothelial cells, TRPV4 activation can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a key signaling molecule in the vasculature.[11][12]
Below is a diagram illustrating the primary signaling pathway of this compound.
Caption: this compound activates TRPV4, leading to Ca²⁺ influx and downstream signaling.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound | 1. Low or no TRPV4 expression in the cell line. 2. Poor compound stability or activity. 3. Suboptimal experimental conditions (e.g., temperature). 4. Presence of TRPV4 inhibitors in the media. | 1. Verify TRPV4 expression using Western blot or qPCR. Consider using a cell line with known high TRPV4 expression or transfecting your cells with a TRPV4 expression vector.2. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Test the activity of a new batch of the compound.3. TRPV4 activity can be temperature-sensitive.[5] Ensure experiments are performed at a consistent and appropriate temperature (e.g., 37°C).4. Ensure that the cell culture media or buffers do not contain components that could inhibit TRPV4 channels. |
| High background signal or spontaneous activity | 1. High basal TRPV4 activity in the chosen cell line. 2. Cell stress or poor cell health. 3. Contamination of cell culture. | 1. Some cell lines exhibit spontaneous TRPV4 channel activity. Characterize the basal activity before adding the agonist. If necessary, choose a different cell line.2. Ensure cells are healthy and not overly confluent. Use appropriate cell culture techniques to minimize stress.3. Check for and eliminate any microbial contamination in your cell cultures. |
| Response desensitizes or diminishes over time | 1. TRPV4 channel desensitization. 2. Downregulation and internalization of TRPV4 channels. | 1. This is a known characteristic of TRPV4 activation.[1][7] For experiments requiring sustained activation, consider the timing of your measurements. For endpoint assays, measure at the peak response time.2. Prolonged exposure to this compound can lead to the removal of TRPV4 channels from the cell surface.[7][9] Be mindful of the incubation time with the agonist. |
| High variability between experiments | 1. Inconsistent cell passage number or confluency. 2. Variations in agonist concentration or incubation time. 3. Fluctuations in experimental temperature. | 1. Use cells within a consistent passage number range and seed them to achieve a similar confluency for each experiment.2. Ensure accurate and consistent preparation of this compound dilutions and precise timing of incubations.3. Maintain a stable temperature throughout the experiment, as TRPV4 activity can be temperature-dependent.[5] |
Below is a workflow to troubleshoot inconsistent results.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Detailed Experimental Protocols
Calcium Imaging Assay
This protocol is for measuring intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells of interest plated on glass-bottom dishes or 96-well plates
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Plating: Seed cells onto the appropriate imaging plates to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM or Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells 2-3 times with HBSS to remove excess dye.
-
Baseline Measurement: Add fresh HBSS to the cells and measure the baseline fluorescence for 1-5 minutes.
-
Agonist Addition: Add this compound to the desired final concentration. It is recommended to add a small volume of a concentrated stock to minimize dilution of the buffer.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. For kinetic measurements, acquire images every 1-5 seconds for at least 5-10 minutes.
-
Data Analysis: Quantify the change in fluorescence intensity over time. The response is often expressed as a ratio of the fluorescence relative to the baseline (F/F₀) or as the change in fluorescence (ΔF).
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of prolonged this compound treatment on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for the direct measurement of TRPV4 channel currents activated by this compound.
Materials:
-
Cells expressing TRPV4 plated on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH 7.2)
-
This compound
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Approach and Sealing:
-
Mount the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal ( >1 GΩ).
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to measure baseline currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the inward and outward currents elicited by the agonist.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the kinetics of channel activation and desensitization.
Below is a diagram of the general patch-clamp workflow.
Caption: A step-by-step workflow for whole-cell patch-clamp experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [repository.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in GSK1016790A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV4 agonist, GSK1016790A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is a non-selective cation channel permeable to Ca2+.[1][2][3] Its activation by this compound leads to an influx of calcium ions into the cell, triggering various downstream signaling pathways.[1][2]
Q2: In which cell types has this compound been shown to be effective?
This compound has been demonstrated to activate TRPV4 channels in a variety of cell types, including but not limited to:
-
Urothelial cells[2]
-
Urinary smooth muscle cells[2]
-
Choroid plexus epithelial cells[1]
-
Hippocampal neurons[5]
-
Macrophages[6]
Q3: What are the recommended storage and solubility guidelines for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[1][7] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is soluble in organic solvents like DMSO and ethanol.[8] For aqueous buffers, it is sparingly soluble and should first be dissolved in DMSO then diluted.[8] It is not recommended to store aqueous solutions for more than one day.[8]
Troubleshooting Guide
Unexpected Result 1: No or low response to this compound application.
Possible Cause 1: Poor Solubility or Stability.
-
Recommendation: Ensure proper dissolution of this compound. As it has low aqueous solubility, first dissolve it in a solvent like DMSO to make a stock solution before diluting it in your aqueous experimental buffer.[8] Use freshly prepared aqueous solutions for each experiment, as storage for more than a day is not recommended.[8]
Possible Cause 2: Low or Absent TRPV4 Expression.
-
Recommendation: Verify the expression of functional TRPV4 channels in your experimental cell line or tissue. This can be done using techniques like RT-PCR, Western blot, or by using a positive control cell line known to express TRPV4 (e.g., HEK293 cells over-expressing TRPV4).[2]
Possible Cause 3: Channel Desensitization or Downregulation.
-
Recommendation: this compound can induce rapid partial desensitization and downregulation of TRPV4 channels from the plasma membrane.[1][2][9] Consider the timing of your measurements. The peak response is often observed within the first few minutes of application.[2] For longer experiments, be aware that the sustained response might be lower than the initial peak.
Unexpected Result 2: Cell death or cytotoxicity observed after treatment.
Possible Cause 1: High Concentration of this compound.
-
Recommendation: High concentrations of this compound can induce cytotoxicity, potentially through necrosis, which is dependent on extracellular calcium influx.[10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay that elicits the desired biological response without causing significant cell death. In some cell types, concentrations as low as 100 nM have been shown to cause cytotoxicity.[10]
Possible Cause 2: Apoptosis Induction.
-
Recommendation: In some systems, such as in the hippocampus, activation of TRPV4 by this compound can induce apoptosis.[5] This may involve the downregulation of PI3K/Akt and upregulation of p38 MAPK signaling pathways.[5] If you suspect apoptosis, consider using assays like TUNEL staining or measuring caspase-3 activation.
Unexpected Result 3: Inconsistent or paradoxical physiological responses (e.g., in vascular studies).
Possible Cause 1: Modulation by Nitric Oxide Synthase (NOS) Activity.
-
Recommendation: The physiological effects of this compound can be significantly modulated by the activity of NOS. For instance, in vascular beds, this compound typically causes vasodilation. However, in the presence of a NOS inhibitor, it can lead to vasoconstriction.[11][12] It is important to consider the NO signaling status in your experimental system.
Possible Cause 2: Off-target effects at high concentrations.
-
Recommendation: While this compound is a selective TRPV4 agonist, extremely high concentrations may lead to off-target effects. Always use the lowest effective concentration determined from a dose-response study.
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| EC50 (Ca2+ influx) | 2.1 nM | Human TRPV4 in HEK cells | [1] |
| 18 nM | Mouse TRPV4 in HEK cells | [1] | |
| 3.3 nM | HeLa cells transiently transfected with TRPV4 | [9] | |
| 34 nM | Choroid plexus epithelial cells | [1] | |
| 26.9 nM | Primary human endothelial cells | [13] | |
| 31 nM | HEK293 cells (for cytoplasmic aggregation) | [3] | |
| In Vivo Dosage (Rats) | 2-12 µg/kg (intravenous) | Sprague-Dawley rats | [1][11] |
| Solubility in DMSO | ~15 mg/mL | [8] | |
| Solubility in Ethanol | ~10 mg/mL | [8] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging
This protocol is adapted from studies using HeLa cells transiently transfected with TRPV4.[2]
-
Cell Culture: Plate HeLa cells transiently transfected with a TRPV4-expressing plasmid onto glass coverslips.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) according to the dye manufacturer's instructions.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Perfuse with a Ca2+-containing extracellular solution and record baseline fluorescence for several minutes.
-
This compound Application: Perfuse the cells with the same solution containing the desired concentration of this compound.
-
Data Acquisition: Continuously record the changes in intracellular calcium concentration for the desired duration. The peak response is typically observed within 2 minutes.[2]
-
Controls: Include non-transfected cells as a negative control to confirm TRPV4-specific effects. The response can be inhibited by the non-selective TRPV antagonist ruthenium red.[2]
Protocol 2: In Vivo Cardiovascular Response in Rats
This protocol is based on studies in anesthetized Sprague-Dawley rats.[11][12]
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (e.g., with Inactin, 100 mg/kg ip).
-
Catheterization: Insert catheters into the jugular vein for drug administration and into the carotid artery and pulmonary artery for pressure measurements.
-
Hemodynamic Monitoring: Continuously monitor systemic and pulmonary arterial pressures and cardiac output.
-
Drug Administration: Administer this compound via intravenous injection at doses ranging from 2 to 12 µg/kg. Be aware that doses around 12 µg/kg can cause cardiovascular collapse.[11][12]
-
Data Analysis: Record and analyze the changes in hemodynamic parameters in response to this compound administration.
Signaling Pathways and Workflows
Caption: Activation of the TRPV4 channel by this compound.
Caption: Downstream signaling pathways activated by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 3. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 4. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of transient receptor potential vanilloid 4 induces apoptosis in hippocampus through downregulating PI3K/Akt and upregulating p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating TRPV4 Channel Activity in Pro-Inflammatory Macrophages within the 3D Tissue Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential modulation of transendothelial electrical resistance by TRPV4 agonists is mediated by apoptosis and/or necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optical Recording Reveals Novel Properties of this compound-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in in vivo studies with GSK1016790A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies involving the TRPV4 agonist, GSK1016790A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, heat, and endogenous ligands. Activation of TRPV4 by this compound leads to an influx of calcium ions (Ca2+) into the cell, triggering a range of downstream signaling pathways.[3]
Q2: What are the common in vivo applications of this compound?
A2: this compound is frequently used in preclinical research to investigate the physiological and pathophysiological roles of TRPV4 activation. Common applications include studies on:
-
Cardiovascular function, such as vasodilation and blood pressure regulation.[5][6]
-
Respiratory function.[9]
-
Neurological conditions and pain.
-
Kidney and bladder function.[10]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility. A common method for preparing solutions for in vivo use is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a suitable vehicle. The final concentration of DMSO should be kept low to avoid solvent-related toxicity. For specific formulations used in published studies, please refer to the Data Presentation section below.
Q4: What are the potential adverse effects of this compound in vivo?
A4: High doses of this compound administered intravenously have been reported to cause cardiovascular collapse in rats, which may be reversible in some cases.[5][6] It is crucial to perform dose-response studies to determine the optimal therapeutic window for your specific animal model and research question.
Troubleshooting Guide
Issue 1: High variability in experimental results between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure this compound is completely dissolved before administration. Prepare fresh solutions for each experiment, as the stability of diluted solutions may be limited. Use a consistent, validated vehicle for all animals in a study group. |
| Variable Drug Administration | Standardize the administration technique (e.g., injection speed, needle placement for intravenous or intraperitoneal routes). For oral gavage, ensure consistent delivery to the stomach. |
| Animal-Specific Factors | Use animals of the same age, sex, and genetic background. Be aware that different strains of mice or rats may exhibit varying sensitivities to this compound. House animals under controlled environmental conditions (temperature, light-dark cycle) to minimize stress-related variability. |
| Underlying Physiological State | The effect of this compound can be influenced by the baseline physiological state of the animal. For example, its vasodilator effects are more pronounced under conditions of high vascular tone.[5] Consider the potential impact of anesthetics and other co-administered substances. |
Issue 2: Unexpected or off-target effects.
| Potential Cause | Troubleshooting Steps |
| Dose is too high | High concentrations of this compound may lead to exaggerated physiological responses or off-target effects. Perform a thorough dose-response study to identify the lowest effective dose. At high concentrations, this compound does not affect TRPM8 and TRPA1 channels. |
| Interaction with other pathways | The effects of this compound can be modulated by other signaling pathways. For instance, inhibition of nitric oxide synthase (NOS) can alter the vascular response to this compound.[5][11] Be aware of potential drug-drug interactions if co-administering other compounds. |
| Cell type-specific responses | The function and regulation of TRPV4 can differ between cell types, leading to varied responses in different tissues and organs.[12] |
Data Presentation
In Vivo Dose-Response Data for this compound
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | 2-10 µg/kg | Dose-dependent decrease in systemic arterial pressure. | [5][13] |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | 12 µg/kg | Cardiovascular collapse. | [5][6] |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | 20-40 µg/kg | Rapid shallow breathing, decreased arterial blood pressure, increased heart rate. | [9] |
| Mouse | Intravenous (i.v.) | 3 µg/kg | Used to study blood-brain barrier opening. | [14] |
| Mouse (C57BL/6) | Oral gavage | 10 mg/kg/day | Reduced atherosclerotic plaque formation. | [7] |
| Rat (PCK) | Intraperitoneal (i.p.) | 0.01 mg/kg/day | Investigated for effects on polycystic kidney disease. | [10] |
| Mouse | Intracerebroventricular (i.c.v.) | 0.1-5 µM/mouse | Dose-dependent apoptosis in the hippocampus. | [15] |
| Rat (Sprague-Dawley) | Anterior Chamber Injection | 50 nmol/L | Increased corneal ATP. | [16] |
Formulation Examples for In Vivo Studies
| Animal Model | Route | Vehicle Composition | Reference |
| Mouse | Oral gavage | Dissolved in 2% carboxymethyl cellulose sodium (CMC-Na). | [7] |
| Rat | Intraperitoneal (i.p.) | 5% DMSO, 10% Cremophor in saline. | [10] |
| Mouse | Intravenous (i.v.) | First dissolved in DMSO, then in normal saline to a final DMSO concentration of 1%. | [14] |
Experimental Protocols
Intravenous (Tail Vein) Injection in Mice
-
Preparation:
-
Prepare the this compound solution in the appropriate vehicle.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restraint device.
-
-
Injection:
-
Disinfect the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution (typically 100-200 µL).
-
A successful injection will show no resistance and no bleb formation.
-
-
Post-injection:
Intraperitoneal Injection in Rats
-
Preparation:
-
Prepare the this compound solution.
-
Properly restrain the rat, ensuring the head is slightly lower than the hindquarters to move the abdominal organs forward.
-
-
Injection:
-
Identify the injection site in the lower right abdominal quadrant.
-
Insert a 23-25 gauge needle at a 30-40 degree angle.
-
Aspirate to ensure no body fluids are drawn into the syringe.
-
Inject the solution into the peritoneal cavity.
-
-
Post-injection:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
-
Oral Gavage in Mice
-
Preparation:
-
Prepare the this compound suspension.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouse's mouth to the last rib to ensure proper tube placement.
-
-
Administration:
-
Securely hold the mouse and gently insert the gavage needle into the esophagus.
-
Slowly advance the needle into the stomach.
-
Administer the solution.
-
-
Post-administration:
-
Gently remove the needle and return the mouse to its cage.
-
Observe the mouse for any signs of respiratory distress.
-
Mandatory Visualizations
TRPV4 Signaling Pathway
Caption: Simplified signaling pathway of this compound-mediated TRPV4 activation.
General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo studies using this compound.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 3. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 5. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Activation of TRPV4 Regulates Respiration through Indirect Activation of Bronchopulmonary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Trpv4 reduces the hyperproliferative phenotype of cystic cholangiocytes from an animal model of ARPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. TRPV4: cell type-specific activation, regulation and function across the vertebrate eye - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TRPV4 promotes acoustic wave-mediated BBB opening via Ca2+/PKC-δ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of transient receptor potential vanilloid 4 induces apoptosis in hippocampus through downregulating PI3K/Akt and upregulating p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the ATP-P2X pathway by TRPV4 in acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Blockade or deletion of transient receptor... | F1000Research [f1000research.com]
Validation & Comparative
A Comparative Guide to TRPV4 Activation: GSK1016790A versus 4α-PDD
For researchers investigating the transient receptor potential vanilloid 4 (TRPV4) channel, a calcium-permeable cation channel involved in a myriad of physiological processes, the choice of an appropriate agonist is critical. This guide provides a detailed comparison of two commonly used synthetic TRPV4 activators: GSK1016790A and 4α-phorbol 12,13-didecanoate (4α-PDD). We present a comprehensive analysis of their performance based on experimental data, including potency and selectivity, alongside detailed experimental protocols and signaling pathway diagrams to aid in experimental design and data interpretation.
Performance Comparison: Potency and Selectivity
This compound has emerged as a more potent and selective activator of TRPV4 compared to the traditionally used 4α-PDD.[1][2] this compound activates TRPV4 at nanomolar concentrations, whereas 4α-PDD typically requires micromolar concentrations to elicit a similar response.[1][3] Notably, this compound is reported to be approximately 300-fold more potent than 4α-PDD in activating TRPV4 channels.[4]
While 4α-PDD is a non-protein kinase C (PKC)-activating phorbol ester, which lends it some specificity for TRPV4 over other phorbol ester-sensitive proteins, studies have indicated that it can activate cultured mouse dorsal root ganglia neurons independently of TRPV4, raising concerns about its selectivity.[5][6] In contrast, this compound exhibits high selectivity for TRPV4, with no significant activity at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 µM.
| Compound | Target | EC50 (Human TRPV4) | EC50 (Mouse TRPV4) | Selectivity Notes |
| This compound | TRPV4 | 2.1 nM (in HEK cells)[7] | 18 nM (in HEK cells)[7] | No activity at TRPM8 and TRPA1 (at 20 µM). |
| 4α-PDD | TRPV4 | ~0.2 µM (4α-phorbol didecanoate)[3] | Not explicitly stated, but potent at <1 µM.[5] | Can activate neurons independently of TRPV4.[6] Does not activate other TRPV family members.[5] |
Experimental Protocols
Calcium Influx Assay
A common method to assess TRPV4 activation is to measure the increase in intracellular calcium concentration ([Ca²⁺]i) using fluorescent calcium indicators.
Objective: To determine the potency and efficacy of this compound and 4α-PDD in activating TRPV4 channels.
Materials:
-
HEK293 or HeLa cells transiently or stably expressing human or mouse TRPV4.
-
Fluo-4 AM or Fura-2 AM calcium indicator.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
4α-PDD stock solution (e.g., 10 mM in DMSO).
-
Plate reader with fluorescence detection capabilities or a fluorescence microscope.
Procedure:
-
Cell Seeding: Seed TRPV4-expressing cells onto 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with Fluo-4 AM (e.g., 2-5 µM) or Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound and 4α-PDD in HBSS. Add the compounds to the respective wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/525 nm for Fluo-4) over time. For Fura-2, ratiometric measurements (e.g., Ex at 340 and 380 nm, Em at 510 nm) are performed.
-
Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing detailed information about channel activation and kinetics.
Objective: To characterize the whole-cell currents elicited by this compound and 4α-PDD in TRPV4-expressing cells.
Materials:
-
HEK293 or HeLa cells expressing TRPV4.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
Intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.3 with CsOH).
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH).
-
This compound and 4α-PDD.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Form a giga-ohm seal between the pipette and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to measure current-voltage (I-V) relationships.
-
Agonist Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound or 4α-PDD.
-
Data Acquisition and Analysis: Record the changes in membrane current. Analyze the current amplitude, kinetics of activation and desensitization, and I-V relationship.
Signaling Pathways and Experimental Workflows
The activation of TRPV4 by agonists like this compound and 4α-PDD initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺.
TRPV4 Activation and Downstream Signaling
Upon binding of an agonist, TRPV4 undergoes a conformational change, leading to channel opening and Ca²⁺ influx. This increase in intracellular Ca²⁺ can then activate a variety of downstream signaling pathways, influencing processes such as gene expression, cell motility, and vascular tone.
Caption: Agonist-induced TRPV4 activation and downstream signaling cascade.
Experimental Workflow for Agonist Comparison
A typical workflow for comparing the effects of this compound and 4α-PDD on TRPV4 activation involves a series of in vitro assays.
Caption: Workflow for comparing TRPV4 agonists using in vitro assays.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating GSK1016790A Specificity: A Comparative Guide to TRPV4 Antagonists
For researchers, scientists, and drug development professionals, ensuring the on-target activity of chemical probes is paramount. This guide provides a comprehensive comparison of commonly used Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists for validating the specificity of the potent TRPV4 agonist, GSK1016790A. By presenting supporting experimental data, detailed protocols, and clear visual aids, this guide aims to facilitate robust experimental design and data interpretation.
Introduction to this compound and the Need for Specificity Validation
This compound is a highly potent and selective agonist of the TRPV4 ion channel, a non-selective cation channel involved in a myriad of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1] Its activation leads to an influx of calcium ions (Ca2+), triggering various downstream signaling cascades. Given its potency, with EC50 values in the low nanomolar range for human and mouse TRPV4, it is a valuable tool for elucidating the physiological roles of this channel.[2] However, to confidently attribute observed cellular or physiological responses to TRPV4 activation by this compound, it is crucial to demonstrate that these effects can be blocked by selective TRPV4 antagonists. This process of antagonist-mediated inhibition is a cornerstone of pharmacological validation.
This guide focuses on three widely used TRPV4 antagonists for this purpose: GSK2193874, HC-067047, and RN-1734. We will compare their efficacy in blocking this compound-induced TRPV4 activation and provide the necessary experimental frameworks to perform these validation studies.
Comparative Efficacy of TRPV4 Antagonists
The selection of an appropriate antagonist is critical for validating the specificity of this compound. The following table summarizes the inhibitory potency (IC50) of GSK2193874, HC-067047, and RN-1734 against TRPV4 channels from different species. While direct IC50 values for the inhibition of this compound-induced activation are not always available in a single comparative study, the general potency of these antagonists provides a strong basis for their use in validation experiments.
| Antagonist | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 | Selectivity Notes |
| GSK2193874 | 40 nM[3] | 2 nM[3] | Not specified | Highly selective over a panel of ~200 human receptors, channels, and enzymes.[3] |
| HC-067047 | 48 nM | 133 nM | 17 nM | Selective over TRPV1, TRPV2, TRPV3, and TRPM8 channels. |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM | Selective over TRPV1, TRPV3, and TRPM8 channels. |
Key Observations:
-
GSK2193874 and HC-067047 exhibit high potency in the nanomolar range, making them suitable for validating the effects of low nanomolar concentrations of this compound.
-
RN-1734 has a lower potency, with IC50 values in the micromolar range. While still a useful tool, higher concentrations may be required to achieve complete blockade of this compound-induced responses.
-
All three antagonists demonstrate good selectivity for TRPV4 over other related TRP channels, which is crucial for attributing the inhibitory effect specifically to TRPV4 blockade.
Experimental evidence consistently demonstrates the ability of these antagonists to block this compound-induced effects. For instance, studies have shown that the Ca2+ influx in HEK293 cells and human umbilical vein endothelial cells (HUVECs) induced by this compound is abolished by pretreatment with HC-067047.[4] Similarly, GSK2193874 has been shown to significantly attenuate the physiological responses to this compound in vivo.[5] RN-1734 has also been effectively used to inhibit this compound-induced signaling.[6]
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound, a combination of functional assays is recommended. Below are detailed protocols for key experiments.
Calcium Imaging Assay
This is the most direct method to visualize and quantify the inhibition of this compound-induced Ca2+ influx by TRPV4 antagonists.
Objective: To measure the change in intracellular calcium concentration ([Ca2+]i) in response to this compound in the presence and absence of a TRPV4 antagonist.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line, primary endothelial cells).
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
TRPV4 antagonist (GSK2193874, HC-067047, or RN-1734).
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
-
Pluronic F-127.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader or fluorescence microscope.
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer by dissolving the Ca2+ indicator in HBSS. A final concentration of 1-5 µM is typical. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Antagonist Pre-incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentration of the TRPV4 antagonist (or vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add a concentrated solution of this compound to achieve the final desired concentration (typically in the low nanomolar range).
-
Immediately begin recording the fluorescence intensity over time for at least 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).
-
Normalize the response by expressing it as a ratio (F/F0) or a percentage increase (ΔF/F0 * 100).
-
Compare the response to this compound in the presence and absence of the antagonist. A significant reduction in the response in the presence of the antagonist validates the specificity of the agonist.
-
Patch-Clamp Electrophysiology
This technique provides a high-resolution measurement of ion channel currents, allowing for the direct assessment of antagonist effects on this compound-activated TRPV4 currents.
Objective: To measure whole-cell currents activated by this compound and their inhibition by a TRPV4 antagonist.
Materials:
-
Cells expressing TRPV4.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 5 EGTA, 10 HEPES; pH 7.2).
-
This compound.
-
TRPV4 antagonist.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a TRPV4-expressing cell.
-
Hold the cell at a constant membrane potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit baseline currents.
-
-
Agonist and Antagonist Application:
-
Perfuse the cell with the extracellular solution containing this compound and record the resulting current.
-
After a stable agonist-induced current is established, co-perfuse with the extracellular solution containing both this compound and the TRPV4 antagonist.
-
Observe the inhibition of the current.
-
Wash out the antagonist to check for reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the amplitude of the this compound-induced current before and after the application of the antagonist.
-
Calculate the percentage of inhibition.
-
Construct dose-response curves for the antagonist to determine its IC50 value for inhibiting the this compound-induced current.
-
Cell Viability/Cytotoxicity Assay
It is important to ensure that the observed inhibition of this compound's effects by the antagonists is not due to general cytotoxicity.
Objective: To assess the viability of cells treated with the TRPV4 agonist and antagonists at the concentrations used in the functional assays.
Materials:
-
Cells used in the functional assays.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, the TRPV4 antagonist, and a combination of both at the same concentrations and for the same duration as in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
-
MTT Assay:
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Confirm that the concentrations of the agonist and antagonists used in the functional assays do not significantly reduce cell viability.
-
Visualizing the Validation Process
To further clarify the concepts and workflows involved in validating this compound specificity, the following diagrams are provided.
Caption: TRPV4 signaling pathway activated by this compound and blocked by a specific antagonist.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK 2193874 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of GSK1016790A and Other TRPV4 Agonists' Potency
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Potency and Mechanism of Action
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, is a critical player in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its widespread expression and involvement in various signaling pathways have made it a compelling target for therapeutic intervention in a range of pathologies. GSK1016790A has emerged as a highly potent and selective synthetic agonist of TRPV4, demonstrating significantly greater efficacy than other commonly used agonists. This guide provides an objective comparison of the potency of this compound with other notable TRPV4 agonists, supported by experimental data and detailed methodologies.
Potency Comparison of TRPV4 Agonists
The potency of a TRPV4 agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that elicits 50% of the maximal response. The following table summarizes the EC50 values for this compound and other common TRPV4 agonists, 4α-Phorbol 12,13-didecanoate (4α-PDD) and RN-1747, across different species and cell lines. The data clearly indicates that this compound is significantly more potent, often by several orders of magnitude, than the other agonists.
| Agonist | Species/Cell Line | EC50 Value | Reference(s) |
| This compound | Human (HEK293 cells) | 2.1 nM - 5 nM | [1] |
| Mouse (HEK293 cells) | 18 nM - 18.5 nM | [1] | |
| Rat (HEK293 cells) | 10 nM | [1] | |
| Bovine | 1 nM | [1] | |
| Dog | 1 nM | [1] | |
| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Human and Murine (heterologously expressed) | ~200 nM | |
| RN-1747 | Human (hTRPV4) | 0.77 µM (770 nM) | [2][3] |
| Mouse (mTRPV4) | 4.0 µM (4000 nM) | [2][3] | |
| Rat (rTRPV4) | 4.1 µM (4100 nM) | [2][3] |
Experimental Protocols
The determination of agonist potency relies on robust and reproducible experimental methodologies. The two primary techniques cited in the literature for quantifying TRPV4 activation are intracellular calcium imaging and whole-cell patch clamp electrophysiology.
Intracellular Calcium Imaging using Fura-2 AM
This method measures the increase in intracellular calcium concentration ([Ca2+]i) following the application of a TRPV4 agonist.
Principle: The ratiometric fluorescent indicator Fura-2 AM is a cell-permeant dye. Once inside the cell, cellular esterases cleave the AM ester group, trapping the Fura-2 molecule. Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm in the Ca2+-free form to 340 nm when it binds to Ca2+. The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing TRPV4 (e.g., HEK293 cells stably transfected with TRPV4) onto glass coverslips and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).
-
Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to a final loading concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.01-0.02%) can aid in dye solubilization.
-
Remove the culture medium from the cells and incubate them with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing: After loading, wash the cells with fresh HBSS at least twice to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with HBSS.
-
Excite the cells alternately with light at 340 nm and 380 nm and capture the emission fluorescence at ~510 nm using a CCD camera.
-
Establish a baseline fluorescence ratio before agonist application.
-
Apply the TRPV4 agonist at various concentrations to the cells.
-
Record the change in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm ratio for each agonist concentration.
-
Plot the change in fluorescence ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPV4 channels in the cell membrane in response to agonist application.
Principle: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane. A tight seal (gigaohm seal) is formed between the pipette tip and the membrane. The membrane patch within the pipette is then ruptured by applying a brief pulse of suction, allowing for electrical access to the entire cell. The membrane potential is clamped at a constant value, and the currents flowing across the membrane are recorded.
Step-by-Step Protocol:
-
Cell Preparation: Plate TRPV4-expressing cells at a low density on coverslips to allow for easy access to individual cells.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 3-7 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular (bath) solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Intracellular (pipette) solution: Mimics the intracellular ionic environment (e.g., K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).
-
-
Recording:
-
Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Fill the micropipette with the intracellular solution and mount it on the patch-clamp amplifier headstage.
-
Under visual control, carefully approach a cell with the micropipette tip and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.
-
Apply a brief, strong suction pulse to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents and establish a baseline recording.
-
Perfuse the cell with the extracellular solution containing the TRPV4 agonist at various concentrations.
-
Record the agonist-induced currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current at each concentration.
-
Plot the current amplitude against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathways Activated by this compound
Activation of TRPV4 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+.[2] This initial calcium signal can then trigger various downstream pathways. Notably, studies have shown that this compound-induced TRPV4 activation leads to the modulation of channel trafficking, a process involving Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[2] This agonist-induced endocytosis of TRPV4 channels represents a potential mechanism for signal desensitization and regulation.[2][4]
References
- 1. Item - The TRPV4 agonist this compound regulates the membrane expression of TRPV4 channels - RMIT University - Figshare [research-repository.rmit.edu.au]
- 2. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of TRPV4 activity following selective activation by small molecule agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GSK1016790A: A Comparative Guide to Pharmacological and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of results obtained with the potent and selective TRPV4 agonist, GSK1016790A, and its cross-validation through various genetic approaches. The data presented herein objectively demonstrates the on-target effect of this compound by contrasting its activity in wild-type versus genetically modified systems where the TRPV4 channel has been knocked down, knocked out, or overexpressed.
This compound and the TRPV4 Signaling Pathway
This compound is a small molecule agonist that potently and selectively activates the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4][5] TRPV4 is a non-selective cation channel that is permeable to Ca2+ and is involved in a wide range of physiological processes.[1][3] Activation of TRPV4 by this compound leads to an influx of calcium ions, which triggers a cascade of downstream signaling events. These intracellular signaling pathways, including those involving Phospholipase C (PLC), Protein Kinase C (PKC), PI3K, and RhoA, ultimately regulate cellular responses and the membrane trafficking of the TRPV4 channel itself.[2][6]
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 2. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 overactivation enhances cellular contractility and drives ocular hypertension in TGFβ2 overexpressing eyes [elifesciences.org]
- 4. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (this compound), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of GSK1016790A compared to other TRP channel activators
A Comparative Guide for Researchers
In the landscape of pharmacological tools for studying transient receptor potential (TRP) channels, GSK1016790A has emerged as a highly potent and selective agonist for the TRPV4 channel. This guide provides a comprehensive comparison of this compound with other commonly used TRP channel activators, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid researchers in their experimental design and interpretation.
Specificity Profile: this compound in Comparison
This compound distinguishes itself from many other TRP channel activators through its remarkable selectivity for TRPV4. While many small molecules exhibit activity across multiple TRP channel subtypes, this compound demonstrates a clean profile at concentrations effective for activating TRPV4.
Quantitative Comparison of TRP Channel Activator Potency and Selectivity
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other common TRP channel activators on their primary targets and other TRP channels, where data is available. This quantitative data highlights the superior potency and selectivity of this compound for TRPV4.
| Activator | Primary Target | EC50 (Primary Target) | Other TRP Channels Tested | Activity on Other TRP Channels |
| This compound | TRPV4 | ~1-34 nM | TRPV1, TRPM8, TRPA1 | No activity observed at concentrations up to 20 µM. Potential off-target effects leading to Ca2+ influx in non-TRPV4 expressing cells are observed at higher concentrations (EC50 ~50-100 nM). |
| Capsaicin | TRPV1 | ~0.1-1 µM | TRPV2, TRPV3, TRPV4, TRPA1, TRPM8 | Generally considered highly selective for TRPV1 with minimal off-target effects on other TRP channels at effective concentrations. |
| Menthol | TRPM8 | ~5-50 µM | TRPV1, TRPV3, TRPA1 | Activates TRPV3 and can inhibit TRPA1, demonstrating significant cross-reactivity. |
| Allyl Isothiocyanate (AITC) | TRPA1 | ~1-20 µM | TRPV1, TRPV2, TRPV3, TRPV4, TRPM8 | Primarily targets TRPA1, but can interact with other channels at higher concentrations. |
Signaling Pathway of TRPV4 Activation
This compound binding to the TRPV4 channel induces a conformational change that opens the channel pore, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the cell membrane and increases the intracellular calcium concentration, triggering a variety of downstream cellular responses.
Blocking the Current: A Comparative Guide to HC-067047 and Other Antagonists of GSK1016790A-Induced TRPV4 Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HC-067047 and other pharmacological agents used to block currents induced by the potent TRPV4 agonist, GSK1016790A. This document synthesizes experimental data, details methodological protocols, and visualizes key pathways to aid in the selection of appropriate research tools.
The transient receptor potential vanilloid 4 (TRPV4) channel, a non-selective cation channel, is a critical player in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing. This compound is a potent and selective agonist of TRPV4, making it an invaluable tool for elucidating the channel's function.[1] Consequently, the ability to selectively block this compound-induced TRPV4 activation is paramount for both basic research and therapeutic development. This guide focuses on HC-067047, a well-characterized TRPV4 antagonist, and compares its efficacy with other known inhibitors.
Performance Comparison of TRPV4 Antagonists
The following tables summarize the quantitative data on the potency of HC-067047 and alternative antagonists in inhibiting TRPV4 channel activity. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell type, agonist concentration, and specific assay parameters.
Table 1: Inhibitory Potency (IC50) of TRPV4 Antagonists against this compound-Induced Responses
| Antagonist | Species/Ortholog | Assay Type | Agonist Concentration | Cell Type | IC50 (nM) | Reference |
| HC-067047 | Human | Whole-cell patch clamp | 4α-PDD | HEK293 | 48 ± 6 | [2] |
| Rat | Whole-cell patch clamp | 4α-PDD | HEK293 | 133 ± 25 | [2] | |
| Mouse | Whole-cell patch clamp | 4α-PDD | HEK293 | 17 ± 3 | [2] | |
| Mouse (endogenous) | Calcium imaging | 4α-PDH | Urothelial cells | 22 ± 1 | [2] | |
| GSK2193874 | Human | Calcium influx | GSK634775A | HEK293 | 40 | [3] |
| Rat | Calcium influx | GSK634775A | HEK293 | 2 | [3] | |
| RN-1734 | Human | Not specified | Not specified | T-REx and HEK-293 | 2300 | [3] |
| Mouse | Not specified | Not specified | T-REx and HEK-293 | 5900 | [3] | |
| Rat | Not specified | Not specified | T-REx and HEK-293 | 3200 | [3] |
Table 2: Agonist Potency (EC50) of this compound
| Species/Ortholog | Assay Type | Cell Type | EC50 (nM) | Reference |
| Human | Calcium influx | HEK293 | 2.1 | [1] |
| Mouse | Calcium influx | HEK293 | 18 | [1] |
| Not Specified | Not specified | Choroid plexus epithelial cells | 34 | [1] |
| Not Specified | Calcium imaging | HeLa-TRPV4 | 3.3 | [4] |
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action, the following diagrams illustrate the TRPV4 signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the interaction between this compound and its antagonists. Researchers should optimize these protocols for their specific cell lines and experimental setups.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through TRPV4 channels in the cell membrane.
1. Cell Preparation:
- Culture cells stably or transiently expressing the TRPV4 channel of interest (e.g., HEK293, CHO, or primary cells) on glass coverslips.
- On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).
2. Pipette Preparation:
- Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
- The intracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 0.1 EGTA, and 2 Mg-ATP; pH adjusted to 7.2 with KOH.
3. Recording:
- Establish a giga-ohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -60 mV.
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
- Obtain a baseline recording of the current.
- Apply this compound (e.g., 10 nM) to the bath to activate TRPV4 channels and record the induced current.[5]
- After a stable current is achieved, co-apply HC-067047 or another antagonist at various concentrations to determine the dose-dependent inhibition.
- Wash out the antagonist and agonist to check for reversibility.
4. Data Analysis:
- Measure the peak outward current at a specific voltage (e.g., +80 mV) in the presence of the agonist and at different concentrations of the antagonist.
- Normalize the currents to the maximal agonist-induced current.
- Plot the normalized current as a function of the antagonist concentration and fit the data with a Hill equation to determine the IC50 value.
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration as an indicator of TRPV4 channel activity.
1. Cell Preparation:
- Seed cells expressing TRPV4 in a 96-well plate or on glass-bottom dishes.
- Grow cells to 80-90% confluency.
2. Dye Loading:
- Wash the cells once with a physiological salt solution (e.g., HBSS).
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 µM), and a non-ionic detergent like Pluronic F-127 (e.g., 0.02%) in the physiological salt solution.[6][7]
- Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with the physiological salt solution to remove excess dye.
3. Measurement:
- Place the plate or dish in a fluorescence microplate reader or on a fluorescence microscope.
- Record the baseline fluorescence (Excitation ~494 nm, Emission ~516 nm for Fluo-4).
- Add HC-067047 or another antagonist at the desired concentrations and incubate for a specified period (e.g., 10-30 minutes).
- Add this compound to stimulate the cells and immediately start recording the fluorescence signal over time.
4. Data Analysis:
- Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
- Normalize the response by dividing ΔF by F₀.
- Plot the normalized fluorescence response against the antagonist concentration and fit the curve to determine the IC50.
Conclusion
HC-067047 is a potent and selective antagonist of TRPV4 channels, effectively blocking currents induced by the agonist this compound.[2] Its efficacy has been demonstrated across different species and experimental modalities. For researchers requiring an alternative, GSK2193874 presents a highly potent option, particularly for rat TRPV4.[3] RN-1734 is another available antagonist, although it generally exhibits lower potency compared to HC-067047 and GSK2193874.[3] The choice of antagonist will ultimately depend on the specific experimental needs, including the species of interest, the required potency, and the experimental model. The data and protocols provided in this guide serve as a valuable resource for making an informed decision and for designing rigorous experiments to investigate the multifaceted roles of the TRPV4 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. hellobio.com [hellobio.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Synthetic Agonist GSK1016790A and Endogenous Ligands in TRPV4 Channel Activation
For researchers, scientists, and drug development professionals, understanding the nuances of Transient Receptor Potential Vanilloid 4 (TRPV4) channel activation is critical. This guide provides a detailed comparative analysis of the potent synthetic agonist, GSK1016790A, and key endogenous ligands, offering insights into their mechanisms, potency, and the experimental protocols used for their characterization.
The TRPV4 channel, a non-selective cation channel, is a polymodal sensor involved in a myriad of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2] Its activation by both synthetic and endogenous molecules triggers a cascade of intracellular signaling events, making it a compelling target for therapeutic intervention. This guide delves into a comparative analysis of this compound, a highly potent and selective synthetic TRPV4 agonist, and the primary endogenous activators, arachidonic acid (AA) and its cytochrome P450-derived metabolites, the epoxyeicosatrienoic acids (EETs).[1][3][4]
Quantitative Comparison of TRPV4 Ligand Potency
The potency of TRPV4 activators is a key parameter in understanding their physiological and pharmacological effects. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and endogenous ligands, providing a clear comparison of their potency in activating the TRPV4 channel.
| Ligand | Cell Type | Assay Type | EC50 Value | References |
| This compound | Human TRPV4-expressing HEK cells | Ca2+ influx | 2.1 nM | [3][5][6][7][8] |
| Mouse TRPV4-expressing HEK cells | Ca2+ influx | 18 nM | [3][5][6][7][8] | |
| Choroid plexus epithelial cells | Ca2+ influx | 34 nM | [7][8][9] | |
| HeLa cells transiently expressing TRPV4 | Ca2+ imaging | 3.3 nM | [10] | |
| 5',6'-EET | TRPV4-transfected cells | Increase in intracellular Ca2+ | ~130 nM | [11] |
| Arachidonic Acid (AA) | Human coronary arterioles | Vasodilation | 10⁻¹⁰ to 10⁻⁶ M | [12] |
Mechanisms of Activation and Downstream Signaling
While both this compound and endogenous ligands activate TRPV4, their mechanisms of action and the subsequent downstream signaling pathways exhibit distinct characteristics.
This compound acts as a direct and highly selective agonist, binding to a specific site on the TRPV4 channel to induce its opening.[3][13] This leads to a rapid and robust influx of Ca2+, which in turn activates a variety of downstream signaling pathways.[14] Notably, this compound-induced activation can lead to the phosphorylation of eNOS, partially through the AMPK pathway, and can also influence the membrane expression of TRPV4 channels through PKC/PI3K and RhoA signaling pathways.[14][15]
Endogenous ligands , such as arachidonic acid and its metabolites like 5',6'-EET, activate TRPV4 through a more complex and potentially indirect mechanism.[4] The activation by AA can be dependent on its metabolism by cytochrome P450 epoxygenases to EETs.[1][4] Furthermore, AA-induced TRPV4 activation in some cell types requires protein kinase A (PKA)-mediated phosphorylation of the channel, a step not necessary for this compound activation.[16][17][18] This suggests a modulatory layer in the physiological activation of TRPV4 that is bypassed by the synthetic agonist.
Upon activation by either class of ligand, the influx of Ca2+ through the TRPV4 channel triggers a range of intracellular signaling cascades. These pathways can influence cellular processes such as vasodilation, inflammation, and tissue repair.[2][19][20]
Visualizing the Activation and Signaling Pathways
To better illustrate the complex processes involved, the following diagrams, generated using the DOT language, depict the key signaling pathways and a typical experimental workflow.
Caption: TRPV4 activation by this compound and endogenous ligands.
Caption: Experimental workflow for Calcium Imaging.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of this compound and endogenous TRPV4 ligands.
Calcium Imaging Assay
This protocol is adapted from methodologies used to assess intracellular calcium changes upon TRPV4 activation.[21]
Objective: To measure the change in intracellular calcium concentration ([Ca2+]i) in response to TRPV4 agonists.
Materials:
-
HEK293T cells stably or transiently expressing the TRPV4 channel.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% Penicillin/Streptomycin.
-
Poly-L-lysine (PLL)-coated glass coverslips.
-
Cal-520, AM (calcium-sensitive dye).
-
This compound or endogenous ligand (e.g., 5',6'-EET) stock solutions.
-
Extracellular solution (e.g., Hanks' Balanced Salt Solution).
-
Inverted fluorescence microscope with an imaging system.
Procedure:
-
Cell Culture: Culture HEK293T cells expressing TRPV4 on PLL-coated glass coverslips in DMEM.
-
Dye Loading: Incubate the cells with 1 µM Cal-520, AM in extracellular solution for 1 hour at 37°C.
-
Baseline Measurement: Wash the cells with extracellular solution and capture baseline fluorescence images (F0) for 1-2 minutes.
-
Agonist Application: Perfuse the cells with the desired concentration of this compound or the endogenous ligand for a specified duration (e.g., 1 minute).[21]
-
Image Acquisition: Continuously capture fluorescence images (F) at regular intervals (e.g., every 10 seconds) throughout the experiment.[21]
-
Washout: Perfuse the cells with agonist-free extracellular solution for 10 minutes to observe signal recovery.[21]
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) using the formula: ΔF/F0 = (F - F0) / F0.
Patch-Clamp Electrophysiology (Whole-Cell Configuration)
This protocol provides a general framework for recording TRPV4-mediated whole-cell currents.
Objective: To directly measure the ion channel currents activated by TRPV4 agonists.
Materials:
-
HEK293 cells expressing TRPV4.
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular solution (pipette solution): e.g., containing (in mM) 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.3 with CsOH.
-
Extracellular solution (bath solution): e.g., containing (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
This compound or endogenous ligand stock solutions.
Procedure:
-
Cell Preparation: Plate TRPV4-expressing HEK293 cells on glass coverslips at a low density.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Approach and Sealing: Under microscopic guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., 0 mV or -60 mV) and record baseline currents.[22]
-
Agonist Application: Perfuse the cell with the extracellular solution containing the TRPV4 agonist at the desired concentration.
-
Data Acquisition: Record the agonist-induced currents using appropriate voltage protocols (e.g., voltage ramps or steps).
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the amplitude of the agonist-evoked currents.
Conclusion
The synthetic agonist this compound and endogenous ligands like arachidonic acid and its metabolites provide complementary tools for probing the function of the TRPV4 channel. This compound offers high potency and selectivity, making it an invaluable pharmacological tool for direct channel activation studies.[23][24] In contrast, the study of endogenous ligands reveals the complex physiological regulation of TRPV4, often involving enzymatic pathways and post-translational modifications.[4][16] A comprehensive understanding of both synthetic and endogenous activation mechanisms is essential for the development of novel therapeutics targeting the TRPV4 channel. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Modulating the Mechanical Activation of TRPV4 at the Cell-Substrate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis [mdpi.com]
- 24. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]
A Comparative Guide to the In Vitro Validation of the TRPV4 Antagonist GSK2193874
This guide provides a comprehensive comparison of the transient receptor potential vanilloid 4 (TRPV4) antagonist, GSK2193874, with other commonly used antagonists, HC-067047 and RN-1734. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate tool compound for their experimental needs. This document summarizes key performance data, details experimental validation protocols, and illustrates relevant biological pathways and workflows.
Introduction to TRPV4 and its Antagonists
The TRPV4 ion channel is a non-selective cation channel that is activated by a wide range of stimuli, including heat, osmotic pressure, and mechanical forces.[1] Its broad expression and function in various physiological processes have made it a significant target for therapeutic intervention in conditions such as pain, inflammation, respiratory diseases, and cardiovascular disorders.[1][2][3] TRPV4 antagonists are molecules that inhibit the activity of this channel, thereby preventing the influx of calcium ions into cells and modulating downstream signaling pathways.[1][3]
GSK2193874 is a potent, selective, and orally bioavailable TRPV4 antagonist.[4][5][6] This guide will compare its experimental findings with those of two other widely used TRPV4 antagonists, HC-067047 and RN-1734.
Comparative Analysis of TRPV4 Antagonists
The selection of a suitable TRPV4 antagonist for in vitro studies is critical and depends on factors such as potency, selectivity, and the specific experimental context. The following table summarizes the key quantitative data for GSK2193874, HC-067047, and RN-1734.
| Feature | GSK2193874 | HC-067047 | RN-1734 |
| Potency (IC50) | |||
| Human TRPV4 | 40 nM[4][5] | 48 nM[7] | 2.3 µM |
| Rat TRPV4 | 2 nM[4][5] | 133 nM[7] | 3.2 µM |
| Mouse TRPV4 | Not explicitly found | 17 nM[7] | 5.9 µM |
| Selectivity | Highly selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM)[4][5][6] | Selective over other TRP channels, but specific quantitative data is limited. | Selective over TRPV1, TRPV3, and TRPM8 (IC50 > 30 µM) |
| Mechanism of Action | Extracellular blockade of Ca2+ influx[4] | Inhibition of TRPV4-mediated currents[7] | Antagonizes agonist-stimulated Ca2+ influx |
| Oral Bioavailability | Yes (Rat: 31%, Dog: 53%)[4][5][6] | Information not readily available | Information not readily available |
Experimental Protocols for Antagonist Validation
The validation of TRPV4 antagonists typically involves a combination of high-throughput screening assays and more detailed electrophysiological techniques.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay is used to screen for and characterize the potency of TRPV4 antagonists by measuring changes in intracellular calcium concentrations.
Principle: Cells expressing TRPV4 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV4 by an agonist leads to an influx of calcium, causing an increase in fluorescence. An antagonist will inhibit this response in a dose-dependent manner.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the target TRPV4 species (human, rat, or mouse) in appropriate media.
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates for 1 hour at 37°C in a CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the antagonist compounds (e.g., GSK2193874) in the assay buffer.
-
Add the antagonist solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Reading:
-
Prepare a solution of a TRPV4 agonist (e.g., GSK1016790A) at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the reading, which will first establish a baseline fluorescence.
-
The instrument will then automatically add the agonist to the wells, and the fluorescence will be monitored over time (typically 1-2 minutes).
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition is measured.
-
The inhibitory effect of the antagonist is calculated as a percentage of the control response (agonist alone).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Whole-Cell Patch Clamp Electrophysiology
This technique provides a detailed characterization of the antagonist's effect on TRPV4 channel currents, offering insights into the mechanism of inhibition.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the channels in the entire cell membrane. The effect of the antagonist on agonist-induced currents is then recorded.
Detailed Protocol:
-
Cell Preparation:
-
Plate cells expressing TRPV4 onto glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Fill a borosilicate glass pipette (resistance 3-5 MΩ) with the internal solution and mount it on the micromanipulator.
-
Approach a cell and form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cell with a TRPV4 agonist (e.g., this compound) to activate TRPV4 currents.
-
Once a stable agonist-induced current is established, co-perfuse with the agonist and varying concentrations of the antagonist (e.g., GSK2193874).
-
Record the currents at each antagonist concentration.
-
A washout step with the agonist alone can be performed to assess the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +80 mV).
-
Calculate the percentage of inhibition of the agonist-induced current by the antagonist.
-
Determine the IC50 value from the concentration-response curve.
-
Visualizing Key Processes
To better understand the context of TRPV4 antagonist validation, the following diagrams illustrate the TRPV4 signaling pathway and a typical experimental workflow.
Caption: TRPV4 channel activation and inhibition pathway.
Caption: Experimental workflow for TRPV4 antagonist validation.
Conclusion
GSK2193874 stands out as a highly potent and selective TRPV4 antagonist with the significant advantage of oral bioavailability, making it an excellent tool for both in vitro and in vivo studies. Its superior potency against rat TRPV4 compared to other antagonists is a key consideration for researchers using rat models. HC-067047 offers comparable potency to GSK2193874 against human and mouse TRPV4, while RN-1734, being less potent, may be suitable for experiments where a lower affinity antagonist is desired. The choice of antagonist should be guided by the specific requirements of the study, including the species of interest, the desired potency, and the experimental model. The detailed protocols provided in this guide offer a solid foundation for the robust in vitro validation of these and other TRPV4 antagonists.
References
- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the Selectivity Profile of GSK1016790A in New Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transient receptor potential vanilloid 4 (TRPV4) agonist, GSK1016790A, with alternative compounds. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate tool for their studies.
Introduction to TRPV4 Agonists
The TRPV4 channel is a non-selective cation channel involved in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Pharmacological activation of TRPV4 is a critical tool for investigating its role in both normal physiology and pathological conditions. This compound has emerged as a potent and selective agonist, but a thorough understanding of its performance relative to other available compounds is essential for robust experimental design.
Comparison of TRPV4 Agonists
The selection of a suitable TRPV4 agonist is critical for achieving specific and reliable experimental outcomes. This section compares the key characteristics of this compound with two other commonly used or recently developed TRPV4 agonists: 4α-Phorbol 12,13-didecanoate (4α-PDD) and LM0038.
| Feature | This compound | 4α-Phorbol 12,13-didecanoate (4α-PDD) | LM0038 |
| Potency (EC50) | High (nM range)[1] | Moderate (µM range)[2] | Potent (nM range), less potent than this compound[3] |
| Selectivity | High for TRPV4 | Lower selectivity, potential off-target effects[4][5] | High for TRPV4 |
| Reported Effects | Potent activation of TRPV4 leading to Ca2+ influx, downstream signaling via PKC, PI3K, RhoA, and eNOS activation.[6][7][8][9] | Activation of TRPV4, but can also have TRPV4-independent effects.[4] | Specifically activates TRPV4-mediated calcium influx. Evokes mechanical pain similar to this compound but with less acute itch behavior in mice.[3] |
| Key Considerations | Considered the gold standard for potent and selective TRPV4 activation. | Potential for off-target effects requires careful control experiments. Lower potency may necessitate higher concentrations. | A promising alternative with a potentially different in vivo sensory response profile. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the selectivity and function of TRPV4 agonists.
Intracellular Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) following the application of a TRPV4 agonist.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-TRPV4, primary endothelial cells)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound, 4α-PDD, or LM0038 stock solutions (in DMSO)
-
TRPV4 antagonist (e.g., HC-067047 or Ruthenium Red) for control experiments
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Seed cells expressing TRPV4 onto glass-bottom dishes or 96-well plates and culture overnight.
-
Dye Loading:
-
Agonist Application and Imaging:
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add the TRPV4 agonist at the desired concentration.
-
Continuously record fluorescence intensity for 5-10 minutes.
-
For selectivity assessment, pre-incubate cells with a TRPV4 antagonist (e.g., 1 µM HC-067047) for 15-30 minutes before agonist application.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).
-
Normalize the data as the ratio ΔF/F0.
-
Western Blotting for TRPV4 Expression and Downstream Signaling
This protocol is used to determine the total protein levels of TRPV4 and the activation state of downstream signaling molecules.
Materials:
-
Cells or tissue lysates
-
RIPA or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-TRPV4, anti-phospho-PKC, anti-phospho-eNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the molecular mechanisms involved, the following diagrams are provided.
Conclusion
This compound remains a highly potent and selective tool for the activation of TRPV4 channels. Its well-characterized effects on intracellular calcium and downstream signaling pathways make it a reliable choice for a wide range of in vitro and in vivo studies. The alternative agonist 4α-PDD, while effective, requires careful consideration of its lower potency and potential for off-target effects. The newer agonist, LM0038, presents an interesting alternative with a potentially distinct in vivo profile that warrants further investigation. The selection of the most appropriate agonist will ultimately depend on the specific experimental question and the model system being used. The provided protocols and diagrams serve as a foundation for designing and executing rigorous experiments to assess the selectivity and function of these compounds.
References
- 1. Determinants of TRPV4 activity following selective activation by small molecule agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 3. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV4 channels regulate tumor angiogenesis via modulation of Rho/Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPV4 channels regulate tumor angiogenesis via modulation of Rho/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. hellobio.com [hellobio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. origene.com [origene.com]
- 14. Verification and spatial mapping of TRPV1 and TRPV4 expression in the embryonic and adult mouse lens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
Safety Operating Guide
Proper Disposal of GSK1016790A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of GSK1016790A, a potent and selective TRPV4 channel agonist.
As a hazardous chemical, this compound requires specific disposal procedures to prevent environmental contamination and ensure laboratory safety.[1] Standard laboratory practice dictates that chemical waste should never be disposed of down the drain or in regular trash.[2][3]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. This data is crucial for selecting appropriate containers and disposal streams.
| Property | Value |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂[1] |
| Molecular Weight | 655.6 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Solubility in Ethanol | ~10 mg/mL[1] |
| Solubility in DMSO | ~15 mg/mL[1] |
| Solubility in Dimethyl Formamide (DMF) | ~15 mg/mL[1] |
| Storage Temperature | -20°C[1] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound and its solutions.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber is recommended for handling DMSO).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated this compound powder in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top lid.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound in organic solvents such as DMSO or ethanol should be collected in a designated container for flammable liquid waste.[4]
-
Do not mix with aqueous waste or other incompatible chemical streams.
-
Ensure the container is properly labeled with the full chemical name and the solvent used.
-
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (if any), and the approximate concentration and volume.
4. Storage:
-
Store waste containers in a designated satellite accumulation area that is away from heat sources and direct sunlight.[2]
-
Ensure containers are kept closed except when adding waste.[3]
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The recommended disposal method for organic solvent-based solutions is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GSK1016790A
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GSK1016790A, a potent TRPV4 channel agonist. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound should be treated as a hazardous substance.[1] Direct contact through ingestion, inhalation, or exposure to skin and eyes must be strictly avoided.[1] It is imperative to wash hands and any exposed skin thoroughly after handling.[1]
Essential Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment is mandatory when handling this compound to minimize exposure risk. This includes, but is not limited to, protective clothing, hand and eye protection, and, where necessary, respiratory equipment.
Core PPE Requirements:
-
Protective Clothing: A laboratory coat is essential. For procedures with a higher risk of splashes or aerosol generation, consider the use of an isolation gown or hazmat suit.
-
Hand Protection: Chemical-resistant gloves are required. While specific materials are not mandated in the provided documentation, nitrile gloves are a common standard in laboratory settings for handling chemical compounds.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, safety goggles or a face shield in combination with safety glasses should be used.[2]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved N95 respirator or higher is necessary.[2]
Quantitative Data Summary: Solubility
The solubility of this compound in various solvents is a critical piece of information for experimental design. The following table summarizes the available quantitative data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 65.56 - 100 | 100 - 152.52 |
| Ethanol | 10 - 65.56 | ~15.25 - 100 |
| Dimethyl Formamide (DMF) | ~15 | Not Specified |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 | Not Specified |
Data sourced from multiple suppliers and may vary.[1][3][4] Always refer to the batch-specific certificate of analysis for the most accurate information.
Experimental Protocol: Preparation of Stock Solutions
Proper preparation of stock solutions is crucial for experimental accuracy and safety. The following protocol is a synthesis of recommendations from supplier documentation.[1][3]
Objective: To prepare a stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound (crystalline solid)
-
Anhydrous solvent of choice (e.g., DMSO, Ethanol)
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer or sonicator
Procedure:
-
Pre-dissolution: Bring the this compound vial to room temperature before opening.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Solvent Addition: Add the desired volume of the chosen solvent to the this compound. The solvent should be purged with an inert gas to remove dissolved oxygen.[1]
-
Dissolution: Cap the container tightly and mix thoroughly. A vortex mixer or sonicator can be used to aid dissolution.[5]
-
Storage: Store the stock solution at -20°C for long-term stability, which is reported to be at least four years for the solid compound.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Operational Workflow for Handling this compound
The following diagram outlines the logical progression of steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, pipette tips, and empty vials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
